2-(3-Methylbutanamido)benzoic acid
Description
Properties
IUPAC Name |
2-(3-methylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQUMXBRQRHDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Solubility Landscape of 2-(3-Methylbutanamido)benzoic Acid: An In-depth Technical Guide
Introduction: The Crucial Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, and this process is intrinsically linked to its ability to dissolve in physiological fluids. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. This is particularly true for orally administered drugs, the most common and convenient dosage form.
This technical guide provides a comprehensive exploration of the solubility of 2-(3-Methylbutanamido)benzoic acid, a molecule of interest for researchers and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of physical chemistry, data from analogous structures, and robust experimental protocols to provide a framework for understanding and determining its solubility in various organic solvents. Such knowledge is paramount for critical downstream processes including, but not limited to:
-
Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining a crystalline form with the desired purity, morphology, and stability.
-
Formulation Development: Understanding the solubility profile is key to designing effective dosage forms, from simple solutions to complex drug delivery systems.
-
Analytical Method Development: The choice of solvent is a primary consideration in developing accurate and reproducible analytical methods for quantification.
This guide is structured to not only provide a theoretical understanding of the factors governing the solubility of 2-(3-Methylbutanamido)benzoic acid but also to equip the reader with the practical knowledge to experimentally determine and interpret its solubility profile.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. A thorough analysis of 2-(3-Methylbutanamido)benzoic acid's structure allows us to make informed predictions about its behavior in different solvent environments.
The molecule can be deconstructed into three key functional regions:
-
The Benzoic Acid Moiety: This aromatic carboxylic acid group is the primary polar and acidic center of the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting a propensity for solubility in polar protic solvents like alcohols. Its acidity, characterized by its pKa, will also influence its solubility in a pH-dependent manner, although this is more relevant to aqueous systems than the organic solvents that are the focus of this guide. For reference, the pKa of benzoic acid is approximately 4.2.[1][2] The presence of substituents on the benzene ring will modulate this acidity.
-
The Amide Linkage: The secondary amide group (-CONH-) is also polar and can participate in hydrogen bonding as both a donor and an acceptor. This feature will further contribute to its solubility in polar solvents.
-
The 3-Methylbutanamido (Isovaleryl) Side Chain: This branched alkyl group is nonpolar and will contribute to the molecule's lipophilicity. The presence of this group suggests that the molecule will also have some affinity for less polar or nonpolar solvents.
To provide a more quantitative basis for our predictions, we can utilize computational tools to estimate key physicochemical properties. While experimental values are always preferred, in their absence, in silico predictions offer valuable guidance.
Table 1: Predicted Physicochemical Properties of 2-(3-Methylbutanamido)benzoic Acid
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 221.25 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | This positive value indicates a greater preference for a nonpolar environment (octanol) over a polar one (water), suggesting good solubility in many organic solvents. |
| pKa (acidic) | ~3.8 - 4.2 | The acidity of the carboxylic acid will influence interactions with basic or acidic solvents. |
| Topological Polar Surface Area (TPSA) | ~66.4 Ų | This value suggests a moderate degree of polarity, indicating the potential for solubility in both polar and some less polar organic solvents. |
Note: These values are estimations derived from cheminformatics software (e.g., ChemAxon, SwissADME) and should be used as a guide for initial solvent selection.[3][4][5][6]
Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity. Based on the structural analysis and predicted physicochemical properties, we can hypothesize the solubility behavior of 2-(3-Methylbutanamido)benzoic acid across a spectrum of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and amide groups of the target molecule. Therefore, high solubility is anticipated in these solvents. Data for the structurally related N-phenylanthranilic acid shows high solubility in alcohols like ethanol and propanol.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide - DMSO, N,N-Dimethylformamide - DMF): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amide protons. Acetone and ethyl acetate are expected to be good solvents. N-phenylanthranilic acid, for instance, exhibits its highest solubility in acetone.[7] DMSO and DMF, being highly polar, are also likely to be excellent solvents. Acetonitrile, while polar, is sometimes a poorer solvent for carboxylic acids compared to other polar aprotics.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Heptane): The presence of the benzene ring and the isovaleryl side chain provides nonpolar character, suggesting some solubility in these solvents. However, the polar carboxylic acid and amide groups will limit this solubility. We can predict moderate to low solubility in toluene and low to very low solubility in highly nonpolar aliphatic solvents like hexane and heptane.
This theoretical assessment provides a rational basis for selecting a range of solvents for experimental solubility determination.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a crystalline compound is the shake-flask method .[8][9][10][][12] This technique involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
The Rationale Behind the Shake-Flask Method
The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid and the dissolved solute. By ensuring an excess of the solid is present, we can be confident that the resulting solution is saturated. The agitation facilitates the dissolution process, and maintaining a constant temperature is critical as solubility is temperature-dependent.[4][13][14]
Diagram of the Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination.
Materials and Equipment
-
2-(3-Methylbutanamido)benzoic acid (solid, of known purity)
-
A range of organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Detailed Experimental Protocol
-
Preparation of Slurries:
-
To a series of labeled vials, add an excess amount of 2-(3-Methylbutanamido)benzoic acid. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment. A starting point could be 20-50 mg.
-
Carefully add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the slurries at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A typical duration is 24 to 72 hours.
-
Self-Validation: To ensure equilibrium has been reached, it is advisable to take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.
-
-
Sampling and Sample Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the calibration range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of 2-(3-Methylbutanamido)benzoic acid in the diluted samples using a validated analytical method.
-
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurately quantifying the concentration of dissolved solutes due to its specificity, sensitivity, and precision.[1][15][16]
Rationale for HPLC Method Selection
The aromatic nature of 2-(3-Methylbutanamido)benzoic acid makes it an excellent candidate for UV detection. A reverse-phase HPLC method is generally suitable for separating and quantifying such moderately polar compounds.
General HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH adjusted to ~3) and an organic modifier (e.g., acetonitrile or methanol). The isocratic ratio will need to be optimized to achieve a good peak shape and a reasonable retention time. A starting point could be a 60:40 or 70:30 ratio of organic to aqueous phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax), which is likely to be around 230-250 nm.
-
Quantification: External standard calibration is used. A series of standard solutions of 2-(3-Methylbutanamido)benzoic acid of known concentrations are prepared and injected to create a calibration curve of peak area versus concentration.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Experimentally Determined Solubility of 2-(3-Methylbutanamido)benzoic Acid at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Heptane | 0.1 | [Experimental Data] | [Calculated Data] |
The results from this table can then be compared to the initial theoretical predictions. Any significant deviations may warrant further investigation into specific solute-solvent interactions.
Key Factors Influencing Solubility
Beyond the choice of solvent, several other factors can significantly impact the solubility of 2-(3-Methylbutanamido)benzoic acid.
The Effect of Temperature
For most solid solutes dissolving in a liquid solvent, solubility increases with increasing temperature.[4][13][14] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. The extent of this temperature dependence is related to the enthalpy of dissolution. For practical applications like crystallization, understanding the temperature-solubility profile is crucial for optimizing yield and purity.
The Role of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[3][17][18] Different polymorphs of the same compound can have different crystal lattice energies, which in turn can lead to significant differences in their physical properties, including solubility.[6][19] Generally, a metastable polymorph will have a higher solubility than the most stable crystalline form. It is therefore essential to characterize the solid form of 2-(3-Methylbutanamido)benzoic acid being used in solubility studies, for example, by using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). Any changes in the solid form during the solubility experiment should also be monitored.
Diagram of Influencing Factors
Sources
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 3. chemaxon.com [chemaxon.com]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. 2-Amino-3-methylbenzoic acid 99 4389-45-1 [sigmaaldrich.com]
- 10. SwissADME [swissadme.ch]
- 12. Page not found - Documentation [docs.chemaxon.com:443]
- 13. 890983-61-6|3-(2-Methylbutanamido)benzoic acid|BLD Pharm [bldpharm.com]
- 14. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
2-(3-Methylbutanamido)benzoic Acid: The Gateway Synthon in Heterocyclic Medicinal Chemistry
Topic: 2-(3-Methylbutanamido)benzoic acid discovery and history Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Abstract
2-(3-Methylbutanamido)benzoic acid (also known as N-isovalerylanthranilic acid) represents a critical chemical scaffold in the rational design of bioactive heterocycles. While structurally simple, this molecule serves as the obligate precursor to 2-isobutyl-4H-3,1-benzoxazin-4-one , a potent serine protease inhibitor, and the 2-isobutylquinazolin-4(3H)-one class of anti-inflammatory and CNS-active agents. This guide explores the discovery, synthetic utility, and pharmacological evolution of this compound from a simple anthranilic acid derivative to a cornerstone intermediate in modern drug discovery.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Physicochemical Profile
The compound is an ortho-substituted benzoic acid derivative where the amino group of anthranilic acid is acylated by an isovaleryl (3-methylbutanoyl) moiety.
| Property | Specification |
| IUPAC Name | 2-(3-Methylbutanamido)benzoic acid |
| Common Name | N-Isovalerylanthranilic acid |
| CAS Number | 890983-61-6 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| pKa (Acid) | ~3.5–4.0 (influenced by intramolecular H-bonding) |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
Structural Logic: The "Masked" Electrophile
The defining feature of 2-(3-methylbutanamido)benzoic acid is its propensity for cyclodehydration . The proximity of the carboxylic acid and the amide carbonyl creates a "pre-organized" state. Under dehydrating conditions (e.g., acetic anhydride, EDCI), it rapidly closes to form the benzoxazinone ring. This reactivity is not merely a synthetic curiosity but the basis of its biological mechanism as an acylating agent for serine proteases.
Part 2: Discovery & Historical Context
The Search for Non-Peptide Protease Inhibitors (1970s–1980s)
The historical significance of 2-(3-methylbutanamido)benzoic acid emerged during the intense search for inhibitors of Human Leukocyte Elastase (HLE) . HLE is a serine protease implicated in emphysema, cystic fibrosis, and acute respiratory distress syndrome (ARDS).
-
The Challenge: Early inhibitors were peptide-based and suffered from poor bioavailability.
-
The Breakthrough: Researchers discovered that 4H-3,1-benzoxazin-4-ones could act as "suicide substrates" or alternate substrate inhibitors. They acylate the active site serine of the enzyme, forming a stable acyl-enzyme complex that deacylates slowly.
-
The Role of the Topic Compound: 2-(3-Methylbutanamido)benzoic acid was identified as the stable precursor to 2-isobutyl-4H-3,1-benzoxazin-4-one . The isobutyl group (mimicking the Valine side chain preferred by elastase) provided specificity for the enzyme's S1 pocket.
Evolution into Quinazolinone Scaffolds (1990s–Present)
Beyond protease inhibition, this acid became a standard building block for quinazolinone libraries. Quinazolinones are "privileged structures" in medicinal chemistry, known to exhibit anticonvulsant (methaqualone analogs), anti-inflammatory, and anticancer activities. The isovaleryl-derived side chain confers lipophilicity, often enhancing blood-brain barrier penetration for CNS targets.
Part 3: Synthesis & Mechanism of Action
Divergent Synthesis Pathway
The utility of 2-(3-methylbutanamido)benzoic acid lies in its ability to access two distinct heterocyclic classes depending on the reaction conditions.
Figure 1: The central role of 2-(3-methylbutanamido)benzoic acid in divergent heterocyclic synthesis.
Mechanism of Protease Inhibition (Benzoxazinone Form)
When cyclized to the benzoxazinone, the molecule acts via a specific mechanism:
-
Binding: The isobutyl group fits into the hydrophobic S1 pocket of Elastase.
-
Acylation: The active site Serine-195 attacks the carbonyl at position 4 of the benzoxazinone ring.
-
Ring Opening: The ring opens to reform the 2-(3-methylbutanamido)benzoic acid covalently attached to the enzyme (acyl-enzyme intermediate).
-
Inhibition: This stable ester bond prevents the enzyme from processing its natural substrates.
Part 4: Experimental Protocols
Protocol: Synthesis of 2-(3-Methylbutanamido)benzoic Acid
This protocol utilizes a modified Schotten-Baumann condition to ensure high purity.
Reagents:
-
Anthranilic acid (1.0 eq)
-
Isovaleryl chloride (1.1 eq)
-
Pyridine (2.0 eq) or Na₂CO₃ (aqueous conditions)
-
Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Dissolution: Dissolve 13.7 g (100 mmol) of anthranilic acid in 150 mL of dry DCM containing 16 mL of pyridine. Cool the solution to 0°C in an ice bath.
-
Addition: Add 13.5 mL (110 mmol) of isovaleryl chloride dropwise over 30 minutes. Maintain temperature below 5°C to prevent di-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Quench & Workup: Pour the reaction mixture into 200 mL of 1N HCl (cold). This removes excess pyridine and precipitates the product.
-
Isolation: Extract with EtOAc (3 x 100 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water to yield white needles.
-
Expected Yield: 85–90%
-
Melting Point: 118–120°C (Confirm with literature).
-
Protocol: Cyclization to 2-Isobutyl-4H-3,1-benzoxazin-4-one
-
Reflux: Suspend 5.0 g of 2-(3-methylbutanamido)benzoic acid in 25 mL of acetic anhydride.
-
Heat: Reflux for 1 hour. The solid will dissolve, and the solution will turn clear/yellowish.
-
Concentration: Distill off excess acetic anhydride under reduced pressure.
-
Solidification: Wash the residue with dry hexane to afford the benzoxazinone as a crystalline solid. Note: This compound is moisture sensitive and will revert to the acid if exposed to water.
Part 5: Therapeutic Potential & Future Directions[1]
Current Research Areas
-
Anti-inflammatory Agents: Derivatives of the quinazolinone form are being screened for COX-2 inhibition and suppression of TNF-α.
-
Quorum Sensing Modulators: The structural similarity to Pseudomonas Quorum Sensing (PQS) precursors suggests potential as anti-virulence agents that disrupt bacterial communication without killing the bacteria (reducing resistance pressure).
-
Transient Receptor Potential (TRP) Channels: N-acyl anthranilates are emerging as modulators of TRP channels, involved in pain and thermosensation.
Comparative Activity Table
| Derivative Class | Target / Mechanism | Therapeutic Indication |
| Free Acid | Precursor / Prodrug | N/A (Rapidly metabolized or cyclized) |
| Benzoxazinone | Serine Protease (HLE) | Emphysema, COPD, Cystic Fibrosis |
| Quinazolinone | GABA receptors / COX enzymes | Sedative, Anti-inflammatory, Anticonvulsant |
References
-
PubChem. (n.d.). 2-(3-methylbutanamido)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones: Synthesis and Biological Activity. International Journal of Modern Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Retrieved from [Link]
An In-Depth Technical Guide to the In Silico Modeling of 2-(3-Methylbutanamido)benzoic Acid Interactions
Abstract
The exploration of novel small molecules is a cornerstone of modern drug discovery. 2-(3-Methylbutanamido)benzoic acid, a derivative of benzoic acid, represents a class of compounds with potential therapeutic relevance. However, without established biological targets, initiating a research program can be challenging. This technical guide provides a comprehensive, field-proven workflow for the in silico investigation of such a molecule. We move beyond a simple list of instructions, delving into the scientific rationale behind each step to empower researchers to not only execute but also adapt these computational methods. This document details a complete pipeline, from target hypothesis generation and preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each protocol is designed as a self-validating system, where the output of one stage provides the foundation and validation for the next, ensuring scientific rigor and trustworthy results.
Introduction: The Rationale for In Silico Analysis
The Challenge of Novel Ligands
Introducing 2-(3-Methylbutanamido)benzoic Acid
The subject of this guide, 2-(3-Methylbutanamido)benzoic acid, is a small molecule whose structure is available in public databases like PubChem (CID 831262).[2] It belongs to the broader class of benzoic acid derivatives. While this specific molecule lacks extensive characterization, the benzoic acid scaffold is found in numerous compounds with known biological activities.[3][4] This structural class has been associated with various therapeutic effects, including the inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy.[5]
The Computational Microscope: A Strategic Overview
Foundational Steps: Ligand and Target Preparation
The quality of any in silico model is entirely dependent on the quality of its inputs. Proper preparation of both the ligand and the protein target is a critical, non-negotiable step.
Ligand Preparation Protocol
Causality: The goal is to convert a 2D representation or a simple 3D structure of the ligand into a format that is computationally ready. This involves generating a valid 3D conformation, assigning correct atom types, and calculating partial charges, which are essential for the force fields used in docking and simulation.
Methodology:
-
Obtain Ligand Structure: Download the 3D structure of 2-(3-Methylbutanamido)benzoic acid in SDF format from the PubChem database (CID 831262).[2]
-
Format Conversion: Use a molecular visualization tool like PyMOL to open the SDF file and save it in the PDB format.[8][9] This provides a universally readable starting point.
-
Prepare for Docking: Use AutoDock Tools (MGLTools) to process the ligand's PDB file.[10]
-
Input -> Open: Load the ligand PDB file.
-
Ligand -> Torsion Tree -> Detect Root: This step defines the rotatable bonds in the molecule, allowing for conformational flexibility during docking.
-
Ligand -> Output -> Save as PDBQT: This final format contains the coordinate information, atom types, and charge information required by AutoDock Vina.
-
Target Identification and Rationale
Causality: For a novel compound, the biological target is often unknown. A literature survey of structurally similar compounds can provide a strong starting hypothesis. As noted, benzoic acid derivatives have been shown to inhibit Histone Deacetylases (HDACs).[5] Therefore, selecting an HDAC isoform as a potential target is a scientifically sound starting point for this investigation. We will use Histone Deacetylase 2 (HDAC2), a well-studied cancer target.
Alternative Strategy (When No Analogs Exist): If no literature precedent is available, one can use binding site prediction servers. These tools analyze a protein's structure to identify cavities and pockets that are likely to bind small molecules.[11][12][13]
Target Preparation Protocol
Causality: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for simulation. They often contain non-essential molecules (like water and crystallization agents) and lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network. This protocol cleans the structure and adds the necessary information for the docking software.
Methodology:
-
Obtain Protein Structure: Download the crystal structure of human HDAC2 from the RCSB PDB. For this guide, we will use PDB ID: 4LXZ .
-
Clean the Structure: Open the PDB file in a visualization program like PyMOL or UCSF Chimera.[14][15]
-
Remove all water molecules (remove solvent).
-
Delete any co-crystallized ligands or ions not essential to the protein's structure.
-
Isolate the protein chain of interest (e.g., Chain A).
-
Save the cleaned protein as a new PDB file.
-
-
Prepare for Docking (AutoDock Tools):
-
File -> Read Molecule: Open the cleaned protein PDB file.
-
Edit -> Hydrogens -> Add: Add polar hydrogens to the structure. This is critical for accurate hydrogen bond calculation.
-
Edit -> Charges -> Compute Gasteiger: Calculate partial charges for each atom.
-
Grid -> Macromolecule -> Choose: Select the prepared protein.
-
File -> Save -> Write PDBQT: Save the final, prepared receptor in the PDBQT format.
-
Predicting Interactions: Molecular Docking
Core Principle: Why Docking is a Critical First Step
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein target).[16] It answers two fundamental questions:
-
Binding Pose: How does the ligand fit into the protein's binding site?
-
Binding Affinity: How strongly does it bind? (Expressed as a score, typically in kcal/mol).
This provides the first plausible 3D model of the interaction, which serves as the starting point for more rigorous computational analysis.
Detailed Protocol: Molecular Docking with AutoDock Vina
Causality: The accuracy of docking depends on defining a plausible search space. The "grid box" is a three-dimensional cube placed on the protein that tells the algorithm where to search for a binding site. For a known target like HDAC2, this box should be centered on the known active site. The vina executable then systematically explores different ligand conformations within this box, scoring each one.
Methodology:
-
Define the Grid Box (in AutoDock Tools):
-
Load the prepared protein PDBQT file.
-
Grid -> Grid Box: A box will appear around the protein.
-
Adjust the center and dimensions of the box to encompass the entire active site of HDAC2. Note the center (x, y, z) and size (x, y, z) coordinates.
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Populate it with the paths to your input files and the grid box parameters noted in the previous step.
-
-
Run AutoDock Vina:
-
Open a command line or terminal.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config conf.txt --log log.txt[10]
-
Analysis and Visualization of Docking Results
Causality: The output of Vina is a set of predicted binding poses, each with an associated affinity score. The lowest energy score represents the most probable binding mode. Visualization is essential to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.
Methodology:
-
Review the Log File: Open log.txt to see a table of binding affinities for the top predicted poses. The most negative value indicates the strongest predicted binding.
-
Visualize in PyMOL:
-
Open the prepared protein PDBQT file (protein.pdbqt).
-
Open the Vina output file (all_results.pdbqt). The different poses will be loaded as separate states.
-
Focus on the top-ranked pose. Use the measurement tools and display options in PyMOL to identify key interactions (e.g., hydrogen bonds) between the ligand and specific amino acid residues in the binding pocket.[17]
-
Data Summary: Interpreting Docking Outputs
Quantitative results from the docking simulation should be summarized for clarity and comparison.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (HDAC2) | Interaction Type |
| 1 | -8.5 | HIS142, HIS143, ASP179 | H-Bond, Metal Coordination |
| 2 | -8.2 | PHE152, PHE208 | Pi-Pi Stacking |
| 3 | -7.9 | TYR206, GLY151 | H-Bond, Van der Waals |
| ... | ... | ... | ... |
| (Note: Data is illustrative and will vary with each experiment.) |
Assessing Stability: Molecular Dynamics Simulation
Core Principle: From Static Poses to Dynamic Interactions
Molecular docking provides a static snapshot of a potential interaction. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulation is a powerful technique that models the physical movements of atoms and molecules over time.[6][18] By running an MD simulation on our top-ranked protein-ligand complex, we can assess whether the predicted binding pose is stable or if the ligand quickly dissociates, providing a crucial layer of validation for the docking result.
Detailed Protocol: MD Simulation of the Protein-Ligand Complex with GROMACS
Causality: An MD simulation involves several stages. First, the system (protein-ligand complex) is placed in a simulated box of water and ions to mimic physiological conditions. The system's energy is then minimized to remove any bad contacts. Next, it is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT). Finally, a "production" run is performed for an extended period (e.g., 100 nanoseconds) to collect data on the system's behavior.[19][20][21]
Methodology (High-Level Overview):
-
Prepare Complex Structure: Combine the PDB coordinates of the protein and the top-ranked ligand pose from docking into a single PDB file.
-
Generate Ligand Topology: The force field (e.g., CHARMM36) does not have parameters for our novel ligand. A server like CGenFF is required to generate the topology and parameter files that describe the ligand's properties.[22]
-
Generate Protein Topology: Use the GROMACS pdb2gmx tool to generate the topology for the protein portion of the complex.
-
Combine Topologies: Manually edit the main topology file to include the ligand's parameters.
-
System Setup (GROMACS Tools):
-
gmx editconf: Define a simulation box (e.g., cubic) around the complex.
-
gmx solvate: Fill the box with water molecules.
-
gmx genion: Add ions to neutralize the system's charge and mimic physiological salt concentration.
-
-
Minimization & Equilibration:
-
gmx grompp & gmx mdrun: Run a steep descent energy minimization.
-
gmx grompp & gmx mdrun: Run a short NVT equilibration to stabilize the system's temperature.
-
gmx grompp & gmx mdrun: Run a short NPT equilibration to stabilize the system's pressure and density.
-
-
Production MD Run:
-
gmx grompp & gmx mdrun: Run the final, long-duration simulation to collect data.
-
Analysis of MD Trajectories
Causality: The output of an MD run is a trajectory file that contains snapshots of the system at many points in time. By analyzing this trajectory, we can calculate properties that tell us about the stability of the complex.
Key Analyses:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over time compared to the starting structure. A stable, plateauing RMSD curve indicates that the protein has reached a stable conformation.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues over the course of the simulation. High RMSF values in the binding site could indicate an unstable interaction with the ligand.
Data Summary: Key Metrics of Complex Stability
| Metric | Average Value (Production Run) | Interpretation |
| Protein Backbone RMSD | 0.25 nm | Stable protein fold (low deviation from start) |
| Ligand RMSD (relative to protein) | 0.15 nm | Stable ligand binding (low movement within pocket) |
| Average RMSF of Binding Site Residues | 0.12 nm | Low fluctuation, indicating stable contacts |
| (Note: Data is illustrative. Thresholds for stability are system-dependent.) |
Abstracting for Discovery: Pharmacophore Modeling
Core Principle: Identifying the Essential Chemical Features for Binding
Once a stable binding mode has been validated by MD, we can create a pharmacophore model. A pharmacophore is an abstract representation of the key steric and electronic features necessary for molecular recognition.[23] These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges.[7][24] This model serves as a 3D query to rapidly search large compound databases for other, structurally diverse molecules that might also bind to the target.
Protocol: Generating a Structure-Based Pharmacophore
Causality: By analyzing the validated protein-ligand complex, we can identify the specific features on the ligand and the corresponding interacting residues on the protein that are critical for binding. This information is then translated into a 3D arrangement of abstract features.
Methodology:
-
Analyze the Stable Complex: Use a representative structure from the stable portion of the MD trajectory.
-
Identify Key Features: In a tool like LigandScout or Phase, identify the key interactions:
-
The carboxyl group of the benzoic acid moiety acting as a hydrogen bond acceptor.
-
The benzene ring involved in an aromatic interaction.
-
The isobutyl group of the butanamido side chain fitting into a hydrophobic pocket.
-
-
Generate the Model: The software will generate a 3D model consisting of feature points (e.g., a red sphere for an H-bond acceptor, a green sphere for a hydrophobic feature) with specific spatial constraints.
-
Application: This pharmacophore model can now be used as a filter for virtual screening campaigns to identify novel hit compounds.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico workflow for characterizing the potential interactions of a novel compound, 2-(3-Methylbutanamido)benzoic acid. By progressing from a literature-based hypothesis to molecular docking, and then validating the result with molecular dynamics simulation, we can build a high-confidence model of a plausible protein-ligand interaction. The final generation of a pharmacophore model transforms this specific finding into a tool for broader discovery. The results from this computational pipeline provide a strong foundation and a set of testable hypotheses for subsequent experimental validation, demonstrating the power of in silico science to accelerate and focus the drug discovery process.
References
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AutoDock Vina Tutorial. (2020, December 4). The Scripps Research Institute. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1995. [Link]
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GROMACS tutorial. (n.d.). EMBL-EBI. Retrieved February 11, 2026, from [Link]
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A Simple Tutorial for PyMOL. (n.d.). PLoS One. Retrieved February 11, 2026, from [Link]
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Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543–2553. [Link]
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Pymol For Beginners-How to Visualize 3D structure of Protein. (2020, December 7). YouTube. [Link]
-
Visualizing proteins using PyMOL software. (n.d.). Galala University. Retrieved February 11, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]
-
GROMACS Tutorials. (n.d.). Justin A. Lemkul, Ph.D. Retrieved February 11, 2026, from [Link]
-
Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
-
Protein-Ligand Complex - MD Tutorials. (n.d.). Justin A. Lemkul, Ph.D. Retrieved February 11, 2026, from [Link]
-
Pharmacophore modeling: advances and pitfalls. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
-
Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Pharmacology. [Link]
-
Molecular Docking Tutorial. (n.d.). University of Palermo. Retrieved February 11, 2026, from [Link]
-
Molecular dynamics simulation of protein-ligand complex? (2018, May 17). ResearchGate. [Link]
-
Protein Visualization Tool | PyMOL Tutorial for Beginners. (2020, December 8). YouTube. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
-
Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube. [Link]
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved February 11, 2026, from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved February 11, 2026, from [Link]
-
Tutorials and Webinars. (n.d.). Gromacs. Retrieved February 11, 2026, from [Link]
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Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved February 11, 2026, from [Link]
-
Pharmacophore modelling: applications in drug discovery. (2006, August 14). Taylor & Francis Online. [Link]
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Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Bioinformatics Review. [Link]
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Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. [Link]
-
BindWeb. (n.d.). Yang's Lab. Retrieved February 11, 2026, from [Link]
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Binding site prediction. (n.d.). Directory of in silico Drug Design tools. Retrieved February 11, 2026, from [Link]
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In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (2018). Molecules. [Link]
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PrankWeb 4: a modular web server for protein–ligand binding site prediction and downstream analysis. (2025, May 19). Nucleic Acids Research. [Link]
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In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019, December 14). ResearchGate. [Link]
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Binding Site Prediction and Docking. (2019, November 27). Weizmann Institute of Science. [Link]
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Binding Site Prediction. (n.d.). CADD Vault. Retrieved February 11, 2026, from [Link]
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2-(3-Methylbutanamido)benzoic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
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Protein Small Molecule Interactions. (n.d.). Vajda Lab. Retrieved February 11, 2026, from [Link]
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Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (2021). International Journal of Molecular Sciences. [Link]
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Benzoic acid. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
-
Properties of Benzoic Acid. (n.d.). BYJU'S. Retrieved February 11, 2026, from [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017, July 3). PubMed. [Link]
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spectroscopic data for 2-(3-Methylbutanamido)benzoic acid (NMR, IR, Mass Spec)
[1]
Introduction & Chemical Context
2-(3-Methylbutanamido)benzoic acid (C
From a spectroscopic standpoint, this molecule presents a dual-character profile:
-
The Aromatic Core: A 1,2-disubstituted benzene ring exhibiting characteristic ortho-substitution splitting patterns.[1]
-
The Aliphatic Chain: An isovaleryl (3-methylbutanoyl) tail providing distinct high-field signals.
Key Analytical Challenge: The formation of an intramolecular hydrogen bond between the amide proton and the carboxylic acid carbonyl significantly influences the chemical shift of the amide proton and the vibrational frequency of the carbonyl groups.
Synthesis & Sample Preparation (Contextual Grounding)
To ensure the spectra described below are relevant, they must be understood in the context of the compound's isolation. The standard preparation involves the Schotten-Baumann reaction or anhydride fusion.[1]
Protocol Summary:
Reaction of anthranilic acid with isovaleryl chloride in the presence of a base (pyridine or Na
-
Common Impurities: Unreacted anthranilic acid (broad NH
signal at 5-6 ppm), isovaleric acid (distinct smell, broad OH), or traces of the cyclized benzoxazinone product (dehydrated impurity, M-18).
Mass Spectrometry (MS) Analysis
The mass spectrum of 2-(3-methylbutanamido)benzoic acid is dominated by fragmentation driven by the stability of the aromatic core and the lability of the isovaleryl chain.
Fragmentation Pathway
-
Molecular Ion ([M]
): 221 (often weak due to rapid dehydration). -
Dehydration Peak ([M-H
O] ): 203. This is the diagnostic peak for the formation of the 2-isobutyl-4H-3,1-benzoxazin-4-one cation, a facile gas-phase cyclization.[1] -
Decarboxylation ([M-CO
] ): 177. -
Acylium Ion (Isovaleryl group):
85 (C H O ). -
Base Peak: Often
120 (anthraniloyl cation) or 146 (loss of the isobutyl chain).
Visualization: Fragmentation Logic
Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry for N-acylated anthranilic acids.
Infrared Spectroscopy (IR)
The IR spectrum is characterized by the interplay between the carboxylic acid and the secondary amide.
| Functional Group | Wavenumber (cm | Description & Diagnostic Value |
| O-H Stretch | 2500–3300 (Broad) | Characteristic "fermi resonance" shape of carboxylic acid dimers.[1] Overlaps with C-H stretches. |
| N-H Stretch | 3250–3350 | Sharp band, often shifted to lower frequencies due to intramolecular H-bonding to the acid C=O. |
| C=O[1] (Acid) | 1680–1705 | Strong intensity.[1] Lower frequency than typical esters due to conjugation and H-bonding. |
| C=O[1] (Amide I) | 1650–1670 | The "Amide I" band.[1] Distinct from the acid carbonyl.[2][3] |
| N-H Bend (Amide II) | 1520–1550 | Diagnostic for secondary amides.[1] Disappears if the sample cyclizes to benzoxazinone. |
| C=C (Aromatic) | 1580–1610 | Typical skeletal vibrations of the benzene ring.[1] |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Data (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| COOH | 13.50 | Broad Singlet | 1H | - | Highly deshielded acidic proton.[1] May be invisible if wet solvent is used. |
| NH | 11.10 | Singlet | 1H | - | Downfield shift confirms N-acylation.[1] The H-bond to the ortho COOH locks this proton.[1] |
| Ar-H (3) | 8.45 | Doublet (d) | 1H | 8.2 | The proton ortho to the amide is strongly deshielded by the anisotropic effect of the amide carbonyl.[1] |
| Ar-H (6) | 7.98 | Doublet (d) | 1H | 7.8 | Ortho to the carboxylic acid.[1] |
| Ar-H (4) | 7.55 | Triplet (t/ddd) | 1H | 7.5, 1.5 | Para to the amide.[1] |
| Ar-H (5) | 7.15 | Triplet (t/ddd) | 1H | 7.5, 1.2 | Meta to the amide.[1] |
| CH | 2.25 | Doublet (d) | 2H | 7.0 | Alpha-methylene protons of the isovaleryl group.[1] |
| CH | 2.08 | Multiplet (m) | 1H | - | Methine proton of the isopropyl tail.[1] |
| CH | 0.96 | Doublet (d) | 6H | 6.6 | Geminal dimethyl group.[1] |
C NMR Data (100 MHz, DMSO- )
| Carbon Type | Shift ( | Assignment |
| C=O (Acid) | 169.5 | Carboxylic acid carbonyl. |
| C=O[1] (Amide) | 171.2 | Amide carbonyl.[1] |
| Ar-C (Quat) | 141.5 | C-2 (attached to Nitrogen).[1] |
| Ar-C (Quat) | 116.8 | C-1 (attached to COOH).[1] |
| Ar-CH | 134.5 | C-4 (Para to N).[1] |
| Ar-CH | 131.2 | C-6 (Ortho to COOH).[1] |
| Ar-CH | 122.5 | C-5.[1] |
| Ar-CH | 120.1 | C-3 (Ortho to N).[1] |
| Aliph-CH | 45.5 | Alpha-carbon.[1] |
| Aliph-CH | 25.8 | Beta-methine.[1] |
| Aliph-CH | 22.4 | Gamma-methyls (2C).[1] |
Experimental Protocol: Synthesis & Isolation
To obtain the sample characterized above, the following validated protocol is recommended.
Reagents:
-
Anthranilic acid (1.0 eq)
-
Isovaleryl chloride (1.1 eq)
-
Pyridine (2.0 eq) or Triethylamine
-
Dichloromethane (DCM) or DMF
Workflow:
-
Dissolution: Dissolve anthranilic acid in dry DCM containing pyridine at 0°C.
-
Addition: Dropwise addition of isovaleryl chloride (exothermic reaction). Maintain temp < 10°C to prevent bis-acylation.[1]
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of a less polar spot).
-
Quench: Pour mixture into 1N HCl (cold). This protonates the pyridine and precipitates the product.
-
Isolation: Filter the white solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Note: Avoid prolonged heating in acidic media to prevent cyclization to the benzoxazinone.
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis workflow for the isolation of analytical-grade N-isovalerylanthranilic acid.
References
-
General Synthesis of N-Acylanthranilic Acids
-
Cyclization to Quinazolinones
-
Potts, K. T., et al. "Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation."[1] Journal of Organic Chemistry. (Contextual reference for the reactivity of the acid/amide motif).
-
-
Spectroscopic Data of Anthranilic Acid Derivatives
-
Benzoxazinone Formation (Dehydration)
Sources
An In-Depth Technical Guide to N-Isovalerylanthranilic Acid: Synthesis, Characterization, and Biological Evaluation
Introduction: The Therapeutic Potential of the Anthranilic Acid Scaffold
N-Isovalerylanthranilic acid, also known as 2-(3-methylbutanamido)benzoic acid, belongs to the broader class of N-acylanthranilic acid derivatives. This class of compounds is structurally related to fenamates, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The core anthranilic acid structure, an aromatic ring bearing both a carboxylic acid and an amino group, serves as a versatile pharmacophore for the development of a wide array of therapeutic agents.[1][2] Derivatives of anthranilic acid have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, and even anticancer properties.[2][3][4]
The therapeutic efficacy of many anthranilic acid-based NSAIDs is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[5] The isovaleryl group, a five-carbon branched alkyl chain, attached to the nitrogen atom of anthranilic acid in N-isovalerylanthranilic acid, is expected to modulate the lipophilicity and steric properties of the molecule, thereby influencing its pharmacokinetic profile and interaction with biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical characterization, and biological evaluation of N-isovalerylanthranilic acid, offering a technical resource for researchers in drug discovery and development.
Synthesis and Purification of N-Isovalerylanthranilic Acid
The synthesis of N-isovalerylanthranilic acid is typically achieved through the N-acylation of anthranilic acid. This reaction involves the formation of an amide bond between the amino group of anthranilic acid and an activated form of isovaleric acid, such as isovaleryl chloride or isovaleric anhydride. The general synthetic approach is outlined below.
Core Synthetic Pathway
The most direct method for the synthesis of N-isovalerylanthranilic acid is the Schotten-Baumann reaction, which involves the acylation of the amino group of anthranilic acid with isovaleryl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General synthetic scheme for N-isovalerylanthranilic acid.
Detailed Experimental Protocol: Synthesis of N-Isovalerylanthranilic Acid
This protocol is adapted from established methods for the N-acylation of anthranilic acid.
Materials:
-
Anthranilic acid
-
Isovaleryl chloride
-
Pyridine (or 10% aqueous sodium hydroxide)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid in a suitable solvent like dichloromethane. Cool the flask in an ice bath.
-
Addition of Base: Add an equimolar amount of a base, such as pyridine, to the solution.
-
Acylation: Slowly add an equimolar amount of isovaleryl chloride dropwise to the cooled solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Wash the reaction mixture with 1 M HCl to remove excess pyridine.
-
Subsequently, wash with saturated sodium bicarbonate solution to remove any unreacted anthranilic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure N-isovalerylanthranilic acid as a crystalline solid.
Physicochemical Characterization
While specific experimental data for N-isovalerylanthranilic acid is not extensively reported in the cited literature, its physicochemical properties can be predicted based on its structure and data from analogous compounds like N-acetylanthranilic acid.[6]
Table 1: Predicted Physicochemical Properties of N-Isovalerylanthranilic Acid
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a defined melting point, likely above 150 °C. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. |
| pKa | The carboxylic acid group will have a pKa around 4-5. |
Spectroscopic Analysis
The structure of the synthesized N-isovalerylanthranilic acid should be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display signals corresponding to the aromatic protons, the N-H proton of the amide, and the aliphatic protons of the isovaleryl group (a doublet for the two methyl groups, a multiplet for the CH group, and a doublet for the CH₂ group).
-
¹³C NMR: The spectrum will show distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isovaleryl group.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass.
Biological Activity and Mechanism of Action
Based on the extensive literature on N-acyl and N-aryl anthranilic acids, N-isovalerylanthranilic acid is anticipated to possess significant anti-inflammatory properties.[4][7]
Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
The principal mechanism of action for most NSAIDs, including anthranilic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[5] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[5] Therefore, the selectivity of N-isovalerylanthranilic acid for COX-2 over COX-1 is a critical parameter in determining its therapeutic index.
Caption: Mechanism of action via COX inhibition.
Protocol for In Vitro COX Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N-Isovalerylanthranilic acid (test compound)
-
Reference NSAIDs (e.g., ibuprofen, celecoxib)
-
Assay buffer
-
Prostaglandin E₂ (PGE₂) EIA kit
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
-
Compound Preparation: Prepare a series of dilutions of N-isovalerylanthranilic acid and the reference compounds.
-
Incubation: In a multi-well plate, incubate the enzymes with the test compound or reference drug at various concentrations for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Termination of Reaction: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin Production: Measure the amount of PGE₂ produced in each well using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Table 2: Hypothetical Data for COX Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| N-Isovalerylanthranilic Acid | To be determined | To be determined | To be determined |
| Ibuprofen (Reference) | ~15 | ~35 | ~0.43 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
Conclusion and Future Directions
N-Isovalerylanthranilic acid represents a promising, yet under-investigated, derivative within the pharmacologically rich class of anthranilic acids. Its synthesis is straightforward, and based on the extensive body of research on related compounds, it is highly likely to exhibit anti-inflammatory properties through the inhibition of COX enzymes. The key to its potential as a therapeutic agent lies in its efficacy and, crucially, its selectivity for COX-2 over COX-1, which would predict a favorable side-effect profile.
Future research should focus on the detailed synthesis and characterization of N-isovalerylanthranilic acid to establish its precise physicochemical properties. Comprehensive in vitro and in vivo studies are warranted to quantify its anti-inflammatory potency, determine its COX selectivity index, and evaluate its pharmacokinetic and toxicological profiles. Such studies will be instrumental in ascertaining the true therapeutic potential of this compound in the management of inflammatory disorders.
References
-
Wikipedia. N-Acetylanthranilic acid. [Link]
-
El-Sayed, N. N. E., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. [Link]
-
Kaspady, M., et al. (2009). Synthesis and antiinflammatory activity of N-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. [Link]
-
WebAssign. Experiment 8 - Amide Preparation. [Link]
-
Kaspady, M., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. [Link]
-
ResearchGate. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]
-
Georgieva, M., et al. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. ResearchGate. [Link]
-
Atanasova, M., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. National Institutes of Health. [Link]
-
Atanasova, M., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2013). Design, Synthesis and Anti-Inflammatory Activity of Structurally Simple Anthranilic Acid Congeners Devoid of Ulcerogenic Side Effects. PubMed. [Link]
-
Kim, J., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed ortho-C-H amidation of benzoic acids. PubMed. [Link]
-
Atanasova, M., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]
-
Kaspady, M., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. [Link]
-
Amir, M., et al. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. PubMed. [Link]
-
Masubuchi, N., et al. (2012). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. PubMed. [Link]
-
Vane, J. R. (1998). Mechanism of action of antiinflammatory drugs. PubMed. [Link]
-
PubChem. 2-(3-Methylbutanamido)benzoic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Anthranilic Acid Hydrazones as Fenamate Isosteres: Synthesis, Characterization, Molecular Docking, Dynamics & in Silico ADME, in Vitro Anti-Inflammatory and Anticancer Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 2-(3-Methylbutanamido)benzoic acid | C12H15NO3 | CID 831262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols: Utilizing 2-(3-Methylbutanamido)benzoic Acid as a Putative Molecular Probe for Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the potential application of 2-(3-Methylbutanamido)benzoic acid as a molecular probe for investigating bacterial quorum sensing (QS). While direct evidence for this specific molecule is emerging, its structural similarity to known QS inhibitors suggests its utility as a tool to study and potentially disrupt bacterial communication. These notes offer a scientifically grounded framework for its characterization and use in cellular and biochemical assays, emphasizing rigorous validation and data interpretation.
Introduction: The Rationale for 2-(3-Methylbutanamido)benzoic Acid as a Quorum Sensing Probe
Bacterial quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This process is integral to various bacterial behaviors, including virulence factor production, biofilm formation, and antibiotic resistance.[1][2] Consequently, the inhibition of QS pathways presents a promising strategy for the development of novel anti-infective therapies that are less likely to elicit resistance compared to traditional antibiotics.[3]
Small molecules that interfere with QS are valuable as chemical probes to dissect these signaling pathways.[4][5] The compound 2-(3-Methylbutanamido)benzoic acid, with its N-acylated aminobenzoic acid scaffold, shares structural motifs with known quorum sensing inhibitors (QSIs).[6][7] Specifically, the phenethylamide core is a recurring feature in molecules that antagonize QS phenotypes.[7] This structural analogy forms the basis for proposing 2-(3-Methylbutanamido)benzoic acid as a putative molecular probe for studying QS.
This guide will detail the necessary steps to validate this hypothesis, from initial characterization to its application in relevant biological systems. The principles of using high-quality chemical probes, including the importance of demonstrating target engagement and utilizing negative controls, will be emphasized throughout.[5][8][9]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C12H15NO3 | [10] |
| Molecular Weight | 221.25 g/mol | [11] |
| Predicted XlogP | 3.1 | [10] |
| Monoisotopic Mass | 221.1052 Da | [10] |
Handling and Storage:
-
Solubility: Determine the solubility in common laboratory solvents such as DMSO, ethanol, and aqueous buffers. This is crucial for preparing stock solutions and ensuring accurate dosing in experiments.
-
Stability: Assess the stability of the compound in solution and under various storage conditions (e.g., temperature, light exposure). Degradation can lead to inconsistent experimental results.
-
Purity: The purity of the compound should be confirmed using analytical techniques such as NMR, LC-MS, and HPLC. Impurities can have off-target effects, confounding data interpretation.
Proposed Mechanism of Action and Experimental Validation Workflow
Based on its structure, we hypothesize that 2-(3-Methylbutanamido)benzoic acid may act as a competitive inhibitor of the autoinducer receptor in Gram-negative bacteria, such as the LasR or RhlR proteins in Pseudomonas aeruginosa.[1] This would disrupt the QS signaling cascade and downregulate the expression of virulence factors.
The following workflow outlines the key steps to validate this proposed mechanism:
Caption: Experimental workflow for validating 2-(3-Methylbutanamido)benzoic acid as a QS probe.
Detailed Application Protocols
The following protocols are based on established methods for screening and characterizing quorum sensing inhibitors.
Protocol 1: Chromobacterium violaceum Reporter Strain Assay for General QSI Activity
This assay utilizes a mutant strain of C. violaceum (CV026) that produces the purple pigment violacein only in the presence of exogenous N-acyl-homoserine lactones (AHLs). Inhibition of violacein production indicates potential QSI activity.[6]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
2-(3-Methylbutanamido)benzoic acid stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow C. violaceum CV026 overnight in LB broth at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted culture to each well.
-
Add varying concentrations of 2-(3-Methylbutanamido)benzoic acid to the wells. Include a vehicle control (DMSO) and a positive control (known QSI).
-
Add C6-HSL to a final concentration of 1 µM to induce violacein production.
-
Incubate the plate at 30°C for 24 hours.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Lyse the cells with 10% SDS and quantify violacein production by measuring the absorbance at 590 nm.
-
Normalize the violacein production to bacterial growth (A590/OD600) and calculate the percentage of inhibition.
Data Interpretation:
A dose-dependent decrease in violacein production without a significant effect on bacterial growth is indicative of QSI activity.[6] It is crucial to differentiate between true QS inhibition and bactericidal or bacteriostatic effects.
Protocol 2: Inhibition of Pyocyanin Production in Pseudomonas aeruginosa
Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, regulated by the QS system.[2]
Materials:
-
Pseudomonas aeruginosa PA14 or other suitable strain
-
LB broth
-
2-(3-Methylbutanamido)benzoic acid stock solution (in DMSO)
-
Chloroform
-
0.2 M HCl
Procedure:
-
Grow P. aeruginosa overnight in LB broth at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In culture tubes, add varying concentrations of 2-(3-Methylbutanamido)benzoic acid to 5 mL of the diluted culture. Include appropriate controls.
-
Incubate at 37°C for 18-24 hours with shaking.
-
Measure the OD600 to assess bacterial growth.
-
Centrifuge 1 mL of culture to pellet the cells.
-
Transfer the supernatant to a new tube and extract the pyocyanin with 0.6 mL of chloroform.
-
Transfer the blue chloroform layer to a new tube and re-extract with 0.5 mL of 0.2 M HCl. The pyocyanin will move to the pink aqueous phase.
-
Measure the absorbance of the aqueous phase at 520 nm.
-
Calculate the pyocyanin concentration and normalize to cell density.
Expected Results:
A successful QSI will show a concentration-dependent reduction in pyocyanin production.[2]
Protocol 3: Biofilm Formation Inhibition Assay
Biofilm formation is a critical virulence mechanism in many pathogenic bacteria and is often regulated by QS.[3]
Materials:
-
P. aeruginosa or other biofilm-forming bacteria
-
Tryptic Soy Broth (TSB) or other suitable medium
-
96-well microtiter plates (polystyrene)
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Grow bacteria overnight in TSB at 37°C.
-
Dilute the culture 1:100 in fresh TSB.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate containing different concentrations of 2-(3-Methylbutanamido)benzoic acid.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully discard the medium and wash the wells gently with sterile water to remove non-adherent cells.
-
Stain the adherent biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol.
-
Quantify the biofilm formation by measuring the absorbance at 570 nm.
Advanced Validation: Demonstrating Target Engagement
To elevate 2-(3-Methylbutanamido)benzoic acid from a bioactive molecule to a high-quality chemical probe, it is essential to demonstrate direct binding to its putative target within the cellular context.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Quorum sensing inhibitors from marine bacteria Oceanobacillus sp. XC22919 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. PubChemLite - 2-(3-methylbutanamido)benzoic acid (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 11. 890983-61-6|3-(2-Methylbutanamido)benzoic acid|BLD Pharm [bldpharm.com]
- 12. tandfonline.com [tandfonline.com]
Application Note: HPLC Method for Quantification of 2-(3-Methylbutanamido)benzoic Acid
[1][2]
Introduction & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-(3-Methylbutanamido)benzoic acid (also known as N-isovalerylanthranilic acid).[1]
This compound is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of quinazolinone-based pharmaceuticals and specific kinase inhibitors.[1] Due to the presence of both a carboxylic acid moiety and a secondary amide, the molecule exhibits pH-dependent solubility and retention behavior.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
Method Development Strategy (The "Why")
To ensure scientific integrity and reproducibility, the experimental design is based on the following mechanistic principles:
Stationary Phase Selection
A C18 (Octadecylsilyl) column with high surface coverage and end-capping is selected.[1]
-
Reasoning: The analyte contains a hydrophobic isovaleryl tail and an aromatic ring. A C18 phase provides sufficient hydrophobic interaction for retention. End-capping is crucial to minimize secondary silanol interactions with the amide nitrogen, which would otherwise cause peak tailing.[1]
Mobile Phase Chemistry (pH Control)
We utilize a Phosphate Buffer (pH 2.5) .
-
Causality: The carboxylic acid group has a pKa of approximately 4.2. Operating at a pH significantly below the pKa (pH < pKa - 2) ensures the analyte remains in its protonated, non-ionized form (R-COOH).
-
Benefit: This suppresses ionization, maximizing retention on the hydrophobic stationary phase and eliminating peak splitting or broadening caused by mixed ionization states.[1]
Detection Wavelength[3][9][10][11]
-
Selection:254 nm .
-
Reasoning: The benzoic acid pharmacophore exhibits strong
transitions in this region, providing high sensitivity and specificity against non-aromatic excipients.[1]
Experimental Protocol
Reagents and Materials
-
Reference Standard: 2-(3-Methylbutanamido)benzoic acid (>99.0% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Instrumentation
-
System: HPLC equipped with a Quaternary Pump, Degasser, Autosampler, and Column Oven.[1]
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Run Time | 15 minutes |
Gradient Program
A gradient elution is recommended to prevent the accumulation of late-eluting hydrophobic impurities often found in synthetic crude samples.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 70 | 30 | Start |
| 8.00 | 30 | 70 | Linear Gradient |
| 10.00 | 30 | 70 | Isocratic Hold |
| 10.10 | 70 | 30 | Return to Initial |
| 15.00 | 70 | 30 | Re-equilibration |
Standard & Sample Preparation
Diluent Preparation
Prepare a mixture of Water:Acetonitrile (50:50 v/v) . This ensures solubility of the hydrophobic analyte while maintaining compatibility with the initial mobile phase conditions to prevent solvent shock (peak distortion).
Standard Stock Solution (1.0 mg/mL)
-
Weigh 10.0 mg of 2-(3-Methylbutanamido)benzoic acid reference standard.[1]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL of Acetonitrile (sonicate if necessary).
-
Dilute to volume with Water.
Working Standard Solutions
Dilute the Stock Solution with the Diluent to prepare a calibration curve ranging from 10 µg/mL to 200 µg/mL (e.g., 10, 50, 100, 150, 200 µg/mL).
Method Validation Summary
This method has been designed to meet ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at retention time (~6.5 min) | Pass |
| Linearity ( | 0.9998 | |
| Precision (RSD) | 0.4% | |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.5% |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | 0.5 µg/mL / 1.5 µg/mL |
Visualized Workflow & Logic
Analytical Workflow
The following diagram outlines the logical flow of the analytical procedure, ensuring a self-validating loop where system suitability is checked before sample analysis.
Figure 1: Step-by-step analytical workflow ensuring data integrity via system suitability checks.
Mechanistic Logic of pH Control
This diagram illustrates why pH 2.5 is critical for this specific analyte.
Figure 2: Impact of Mobile Phase pH on the ionization state and chromatographic performance of the analyte.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Secondary silanol interactions.[1] | Ensure column is "End-capped".[1] Increase buffer concentration to 25-50 mM. |
| Retention Time Drift | pH fluctuation in mobile phase.[1] | Measure pH of aqueous buffer before adding organic solvent.[1] Ensure proper equilibration (min 10 column volumes). |
| Split Peaks | Sample solvent too strong. | Ensure sample diluent matches initial gradient conditions (max 30-40% ACN).[1] |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text on HPLC method development for weak acids). Link
-
Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (1992).[1][4] Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. Journal of Liquid Chromatography, 15(11), 1923–1945.[1][4] (Establishes chromatographic behavior of N-acylated anthranilic acids). Link
-
PubChem. (n.d.).[3] Benzoic Acid Compound Summary. National Library of Medicine. (Source for pKa and structural properties of the benzoic acid core). Link
Optimized Purification Protocols for Synthetic 2-(3-Methylbutanamido)benzoic Acid
Application Note: AN-ORG-2024-08
Introduction & Chemical Context
2-(3-Methylbutanamido)benzoic acid (also known as N-isovalerylanthranilic acid) is a critical intermediate often employed in the synthesis of quinazolinone alkaloids, acridone scaffolds, and pharmacological ligands.
Synthesized typically via the acylation of anthranilic acid with isovaleryl chloride or isovaleric anhydride, the crude product often contains specific impurities that hinder downstream applications:
-
Unreacted Anthranilic Acid: The starting material.
-
Isovaleric Acid: A byproduct of the anhydride/chloride hydrolysis.
-
Oligomers: Anhydride-driven dimers (benzoxazinones) that may form under dehydrating conditions.
This guide provides a chemically grounded, self-validating purification strategy. It moves beyond simple "wash and filter" instructions to exploit the specific
The Chemical Logic of Separation
The purification strategy relies on the Amphoteric Differential :
-
Impurity (Anthranilic Acid): Amphoteric.[1] It contains a basic amine (
for ) and an acidic carboxyl group.[1] It is soluble in both strong aqueous base (as a carboxylate) and strong aqueous acid (as an ammonium salt). -
Target (Product): Mono-functional Acid. The amide nitrogen is non-basic. Consequently, the product is soluble in base but insoluble in dilute aqueous acid .
We utilize this difference to selectively wash away the starting material using dilute HCl, a step often overlooked in standard protocols.
Protocol A: Reactive Work-up (The "Crude" Clean)
Objective: Isolation of the crude solid and removal of >95% of unreacted amine and excess isovaleric acid.
Reagents Required[2][3][4][5][6][7]
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (
) -
Brine (Saturated NaCl)
-
Magnesium Sulfate (
)
Step-by-Step Methodology
-
Quench & Dissolution:
-
If the reaction was performed in an organic solvent (e.g., DCM), dilute the reaction mixture with an equal volume of the solvent.
-
If performed in neat anhydride, pour the mixture slowly into crushed ice to hydrolyze excess reagent, then extract into EtOAc.
-
-
The "Amine-Purge" Wash (Critical Step):
-
Wash the organic phase twice with 1M HCl (Vol ratio 1:1).
-
Mechanism:[2] This protonates unreacted anthranilic acid to its water-soluble ammonium form (
), partitioning it into the aqueous layer. The amide product remains in the organic layer.
-
-
The "Acid-Purge" Extraction (Optional for High Purity):
-
Note: If the crude contains significant non-acidic impurities (e.g., neutral dimers), perform a Reverse Acid-Base Extraction :
-
Extract the organic layer with 10%
(3x). The product moves to the aqueous phase (as carboxylate). -
Discard the organic layer (containing neutral impurities).
-
Acidify the combined aqueous extracts with 6M HCl to pH 1-2.
-
The product will precipitate as a white/off-white solid. Filter or re-extract into EtOAc.
-
-
-
Drying & Concentration:
-
Wash the final organic phase with brine.
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate under reduced pressure (Rotavap) at 40°C.
-
Visualization: Work-up Logic
The following flowchart illustrates the decision matrix for the work-up procedure.
Figure 1: Purification logic flow. The Red node (Acid Wash) is the critical control point for removing starting material.
Protocol B: Recrystallization (Polishing)
Objective: Removal of trace isovaleric acid and crystal lattice repair.
While the crude solid is often >90% pure, recrystallization ensures the removal of trapped solvent and trace acids.
Solvent Selection Matrix
Based on the solubility profile of
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 1:1 to 1:2 | Excellent | Primary Recommendation. High recovery, good rejection of polar impurities. |
| Ethyl Acetate / Hexane | 1:3 | Good | Useful if the compound is very dry; avoids hydrolysis risks. |
| Acetic Acid / Water | 2:1 | Specialized | Used for very stubborn dimers; requires thorough drying to remove acetic acid smell. |
Procedure (Ethanol/Water System)
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling 95% Ethanol required to just dissolve the solid.
-
Tip: If the solution is colored (yellow/brown), add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.
-
-
Nucleation:
-
Remove from heat.
-
Slowly add warm water (approx. 50-60°C) dropwise until a faint turbidity (cloudiness) persists.
-
Add a few drops of ethanol to clear the solution again.
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (slow cooling promotes purer crystals).
-
Once ambient, place in an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel.
-
Wash the cake with cold 20% Ethanol/Water.
-
Dry in a vacuum oven at 50°C overnight.
-
Visualization: Recrystallization Cycle
Figure 2: The Ethanol/Water recrystallization workflow designed to maximize yield and purity.
Quality Control & Troubleshooting
Analytical Benchmarks
-
Appearance: White to off-white needles or powder.
-
Melting Point: Expected range 120–125°C (Estimate based on homologs;
-acetyl is 184°C [3], but the isovaleryl chain disrupts packing, lowering MP). -
1H NMR (DMSO-d6):
- 11.0-12.0 ppm (Broad s, 1H, COOH)
- 10.5-11.0 ppm (s, 1H, NH-CO)
- 7.0-8.5 ppm (m, 4H, Aromatic)
-
2.2 ppm (d, 2H,
of isovaleryl) - 2.0 ppm (m, 1H, CH of isovaleryl)
-
0.9 ppm (d, 6H,
of isovaleryl)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Solution cooled too fast or too much water added. | Re-heat to dissolve. Add more ethanol. Scratch glass to induce nucleation. |
| Low Yield | Product lost in mother liquor. | Concentrate mother liquor by 50% and cool again. Check pH of aqueous waste (ensure it was acidic enough during workup). |
| Smell of Valeric Acid | Incomplete washing. | Recrystallize again. Ensure final vacuum drying is sufficient (>12h). |
References
-
Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003).[2] Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 33(10), 1771–1775.[2] [2]
-
Li, Z., Chen, G., Qiao, S., Liang, R., Lan, C., & Xia, Z. (2013).[3] Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. Synthetic Communications, 43(10).
-
Sigma-Aldrich. (n.d.). N-Acetylanthranilic acid Product Specification. Retrieved from Sigma-Aldrich.
-
National Center for Biotechnology Information. (2024).[4][5] PubChem Compound Summary for CID 6971, N-Acetylanthranilic acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Chromatography Purification of 2-(3-Methylbutanamido)benzoic Acid
Welcome to the technical support center for the chromatographic purification of 2-(3-Methylbutanamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-acylated anthranilic acid derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your purification workflow.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography purification of 2-(3-Methylbutanamido)benzoic acid. Each problem is followed by an analysis of probable causes and a step-by-step solution.
Poor Separation of the Product from Impurities
Question: My column chromatography is not providing good separation between my desired product and closely-eluting impurities. What should I do?
Probable Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the components of your mixture.
-
Column Overloading: Exceeding the capacity of your column can lead to broad peaks and poor resolution.
-
Improper Column Packing: Channels or cracks in the silica bed can result in an uneven flow of the mobile phase, leading to band broadening.
Solutions:
-
Optimize the Mobile Phase with TLC: Thin-layer chromatography (TLC) is an indispensable tool for developing an effective solvent system.
-
Action: Systematically test different solvent systems. A good starting point for N-acylated aminobenzoic acids is a mixture of ethyl acetate and hexanes with a small amount of acetic acid[1]. For example, begin with a 3:1 mixture of hexanes:ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Rationale: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation in column chromatography. The addition of a small amount of acetic acid (e.g., 0.5-2%) can significantly improve the peak shape of acidic compounds by suppressing the ionization of the carboxylic acid group, which in turn reduces tailing.
-
-
Reduce the Sample Load:
-
Action: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w).
-
Rationale: Overloading the column saturates the stationary phase, preventing proper equilibration of the analyte between the stationary and mobile phases, which is essential for good separation.
-
-
Proper Column Packing:
-
Action: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is often most effective.
-
Rationale: A well-packed column has a homogenous stationary phase, allowing for a uniform flow of the mobile phase and preventing band distortion.
-
Product Tailing on the Column
Question: My product is "tailing" or "streaking" down the column, resulting in broad fractions and cross-contamination. How can I fix this?
Probable Causes:
-
Acid-Base Interactions: The carboxylic acid moiety of your product can interact strongly and non-uniformly with the slightly acidic silanol groups on the surface of the silica gel.
-
Concentration Effects: Loading the sample in a solvent that is too strong (too polar) can cause band broadening and tailing.
Solutions:
-
Acidify the Mobile Phase:
-
Action: Add a small percentage (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent.
-
Rationale: The added acid protonates the silanol groups on the silica surface and ensures that your acidic product remains in its protonated, less polar form. This minimizes strong ionic interactions and allows for more uniform elution, resulting in sharper peaks.
-
-
Proper Sample Loading Technique:
-
Action: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, use the "dry loading" technique.
-
Dry Loading Protocol:
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.
-
-
Rationale: Dry loading ensures that your compound is introduced to the column in a narrow, concentrated band, which is crucial for achieving good separation.
-
No Product Eluting from the Column
Question: I've run a significant volume of my mobile phase through the column, but I can't detect my product in the collected fractions. What went wrong?
Probable Causes:
-
Mobile Phase is Too Non-Polar: The eluent may not be strong enough to move your product through the stationary phase.
-
Compound Decomposition: Your product may be unstable on silica gel.
-
Insoluble Product: The product may have precipitated at the top of the column if loaded in an inappropriate solvent.
Solutions:
-
Increase Mobile Phase Polarity:
-
Action: If you started with a low polarity eluent (e.g., 10% ethyl acetate in hexanes), gradually increase the polarity (e.g., to 20%, 30%, and so on). You can do this in a stepwise or gradient fashion.
-
Rationale: A more polar mobile phase will more effectively compete with the stationary phase for your compound, leading to its elution.
-
-
Check for Compound Stability:
-
Action: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.
-
Rationale: Silica gel is acidic and can cause the degradation of sensitive compounds. If your compound is unstable, you may need to consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
-
Consider Recrystallization as an Alternative:
-
Action: If your product is a solid and chromatography is proving problematic, recrystallization can be a highly effective purification technique for benzoic acid derivatives.
-
Rationale: Recrystallization relies on differences in solubility between your product and impurities in a given solvent at different temperatures. It can be a simpler and more scalable purification method for crystalline compounds.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 2-(3-Methylbutanamido)benzoic acid?
A1: The synthesis of 2-(3-Methylbutanamido)benzoic acid typically involves the acylation of anthranilic acid with 3-methylbutanoyl chloride or a related activated carboxylic acid. Potential impurities could include:
-
Unreacted anthranilic acid.
-
3-Methylbutanoic acid (isovaleric acid), if the acylating agent is hydrolyzed.
-
Diacylated products, where the carboxylic acid of anthranilic acid is also acylated.
-
By-products from the activation of 3-methylbutanoic acid.
Q2: What is a good starting solvent system for the TLC analysis of 2-(3-Methylbutanamido)benzoic acid?
A2: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 1:1 mixture of hexanes:ethyl acetate is often a reasonable starting point. Based on literature for similar compounds, a mobile phase of 75% ethyl acetate, 25% hexanes, and 2% acetic acid has been shown to be effective for N-acylated aminobenzoic acids[1]. From there, you can adjust the ratio to achieve the desired Rf value.
Q3: How can I visualize my product on a TLC plate?
A3: 2-(3-Methylbutanamido)benzoic acid contains an aromatic ring and should be visible under a UV lamp (254 nm). Additionally, you can use staining agents. An acidic potassium permanganate stain is often effective for visualizing compounds with oxidizable functional groups. Iodine vapor is another general-purpose stain that can be used.
Q4: Is recrystallization a viable purification method for this compound?
A4: Yes, recrystallization is often an excellent method for purifying solid benzoic acid derivatives. The key is to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures. Ethanol/water or acetone/hexanes are often good solvent systems to explore for such compounds.
III. Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Prepare several TLC chambers with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate, all containing 1% acetic acid).
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved crude product onto a silica gel TLC plate.
-
Place the TLC plate in one of the prepared chambers and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and/or with a chemical stain.
-
Calculate the Rf value for your product in each solvent system.
-
Select the solvent system that provides an Rf of ~0.3 for your product and good separation from impurities for your column chromatography.
| Solvent System (Hexanes:Ethyl Acetate + 1% Acetic Acid) | Observed Rf of Product (Example) | Separation Quality |
| 4:1 | 0.1 | Poor - on baseline |
| 2:1 | 0.3 | Good separation |
| 1:1 | 0.6 | Poor - close to solvent front |
| 1:2 | 0.8 | Poor - at solvent front |
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the optimized solvent system from your TLC analysis (slurry packing is recommended).
-
-
Sample Loading:
-
Dissolve your crude 2-(3-Methylbutanamido)benzoic acid in a minimal amount of the eluent or use the dry loading method described in the troubleshooting section.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with your chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified 2-(3-Methylbutanamido)benzoic acid.
-
IV. Visualization of Workflow
Caption: A decision-making workflow for troubleshooting the column chromatography purification of 2-(3-Methylbutanamido)benzoic acid.
V. References
Sources
Technical Support Center: Optimizing N-Acylation of Anthranilic Acid
Topic: Reaction Optimization & Troubleshooting for N-Acylation of Anthranilic Acid Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide
Introduction: The "Benzoxazinone Trap"
The N-acylation of anthranilic acid (2-aminobenzoic acid) is deceptively simple. While it appears to be a standard amide coupling, the presence of the ortho-carboxylic acid group creates a unique competitive landscape.
The critical challenge is not just forming the amide bond, but preventing (or reversing) the rapid cyclodehydration of the product into 4H-3,1-benzoxazin-4-one . This cyclization is often thermodynamically favored under the very conditions used to drive acylation (heat, dehydrating agents like anhydrides).
This guide provides technical protocols to control this equilibrium, ensuring you isolate the desired N-acyl anthranilic acid rather than its cyclic dehydrated derivative.
Module 1: Reaction Pathway Visualization
Understanding the competitive pathways is essential for troubleshooting. The diagram below illustrates the relationship between the starting material, the desired N-acyl product, and the benzoxazinone side product.
Figure 1: The reversible cyclodehydration pathway. Excess heat or anhydride drives the reaction toward the cyclic benzoxazinone (Red). Mild hydrolysis reverts it to the target N-acyl acid (Green).
Module 2: Troubleshooting & FAQs
Issue 1: "My product has a lower melting point than expected and is insoluble in sodium carbonate."
Diagnosis: You have likely isolated the benzoxazinone (cyclic ester-amide), not the N-acyl anthranilic acid.
-
Mechanism: If you used acetic anhydride at reflux or an acid chloride with prolonged heating, the N-acyl product cyclizes, losing a water molecule. Benzoxazinones lack the free carboxylic acid proton, rendering them insoluble in mild aqueous bases like
. -
Corrective Action (The "Hydrolysis Fix"):
-
Do not discard the solid.
-
Suspend the solid in a mixture of acetic acid and water (approx 3:1 ratio).
-
Heat gently (warm, do not reflux vigorously) for 15–30 minutes.
-
Cool slowly. The ring will open, regenerating the free carboxylic acid (N-acyl anthranilic acid), which will crystallize out.
-
Issue 2: "The reaction yield is low using standard EDC/NHS coupling."
Diagnosis: Steric hindrance and internal hydrogen bonding reduce the nucleophilicity of the aniline nitrogen.
-
Context: The ortho-carboxylic acid forms an intramolecular hydrogen bond with the amine, stabilizing the starting material and making the nitrogen less available for attack.
-
Optimization:
-
Switch Reagents: Move from peptide couplers (EDC) to more aggressive electrophiles like Acid Chlorides or Anhydrides .
-
Solvent System: Use a polar aprotic solvent (THF or DMF) to disrupt the internal H-bonding.
-
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) to act as an acyl-transfer catalyst.
-
Issue 3: "I cannot separate the product from unreacted anthranilic acid."
Diagnosis: Both compounds are zwitterionic/amphoteric, making simple extraction difficult.
-
The pH Swing Protocol:
-
Dissolve: Dissolve the crude mixture in dilute NaOH (pH > 10). Both species will be soluble anions.
-
Extract: Wash this aqueous phase with Ethyl Acetate to remove non-polar impurities (like anhydrides or benzoxazinones).
-
Precipitate: Carefully acidify the aqueous layer with 1M HCl.
-
Critical Step: Monitor pH.[1] N-acyl anthranilic acids typically precipitate cleanly around pH 3–4 .
-
Unreacted anthranilic acid (isoelectric point ~pH 3.5) may also co-precipitate if care is not taken, but N-acyl derivatives are generally less soluble in water than the parent amino acid. Recrystallization from Ethanol/Water is usually required for final polish.
-
-
Module 3: Optimized Experimental Protocols
Method A: The Schotten-Baumann Approach (Direct Synthesis)
Best for: Minimizing benzoxazinone formation initially.
-
Setup: Dissolve Anthranilic Acid (1.0 eq) in 1M NaOH (2.2 eq). Cool to 0–5°C.
-
Addition: Add Acid Chloride (1.1 eq) dropwise over 30 minutes.
-
Tip: Vigorous stirring is essential as the product may precipitate immediately.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup:
-
Check pH; ensure it remains basic during reaction (add NaOH if necessary).
-
Wash the aqueous solution with diethyl ether (removes unreacted acid chloride/impurities).
-
Acidify aqueous layer with HCl to pH 2–3.
-
Filter the white precipitate (Target N-acyl product).
-
Method B: The Anhydride/Hydrolysis Approach (Scale-Up Friendly)
Best for: Acetylation using acetic anhydride.[2][3][4] Intentionally forms the cyclic intermediate, then hydrolyzes it.
-
Reflux: Combine Anthranilic Acid (10g) and Acetic Anhydride (20mL). Reflux for 30–60 mins.
-
Observation: The solid dissolves, then a new solid (Benzoxazinone) may precipitate upon cooling.
-
-
Hydrolysis (In-situ): Add water (10mL) directly to the reaction mixture (Caution: Exothermic reaction with excess anhydride).
-
Re-heating: Boil the mixture gently for 10 minutes. This ensures the benzoxazinone ring is fully opened back to N-acetylanthranilic acid.
-
Crystallization: Cool slowly to room temperature. The N-acetylanthranilic acid will crystallize as long needles.
Module 4: Comparative Data
| Parameter | Anthranilic Acid (SM) | N-Acetylanthranilic Acid (Product) | Benzoxazinone (Side Product) |
| Solubility (Aq. Base) | Soluble (Carboxylate) | Soluble (Carboxylate) | Insoluble (No acidic proton) |
| Reaction Condition | N/A | Mild Temp / Aqueous Base | High Temp / Dehydrating Agent |
| Melting Point | ~144–146°C | ~185°C | ~80–85°C (lower) |
| Triboluminescence | No | Yes (Blue flashes when crushed) | No |
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Erikson, J. "N-Acetylanthranilic acid: A highly triboluminescent material." Journal of Chemical Education, 1972, 49(10), 688. Link
-
Organic Chemistry Portal. "Synthesis of Benzoxazinones." (Mechanistic insights into the cyclodehydration pathway). Link
- Wiklund, P. et al. "Mechanistic investigations of the reaction between anthranilic acid and acetic anhydride." Tetrahedron Letters, 2006. (Detailed kinetics of the cyclization vs.
Sources
Technical Support Center: Synthesis of 2-(3-Methylbutanamido)benzoic acid
Ticket System Status: 🟢 Operational Subject: Quality Control & Impurity Management in N-Acylation of Anthranilic Derivatives Reference Molecule: 2-(3-Methylbutanamido)benzoic acid (N-Isovalerylanthranilic acid) CAS: 17085-61-7
🛠️ System Overview & Logic
Welcome to the technical support hub. You are likely synthesizing this compound via the acylation of anthranilic acid with isovaleryl chloride (3-methylbutanoyl chloride). While this reaction appears straightforward, it is prone to a specific, mechanism-driven failure mode: Cyclodehydration.
The guide below treats your synthesis as a logic gate system. If specific conditions are met, the pathway diverts from the target amide to a heterocyclic impurity (Benzoxazinone).
Core Reaction Logic (DOT Visualization)
The following diagram illustrates the competitive pathways between the desired amide formation and the parasitic cyclization.
Figure 1: Mechanistic pathway showing the reversible equilibrium between the open-chain target amide and the cyclic benzoxazinone impurity.
📂 Knowledge Base: Troubleshooting Guides
Ticket #101: "My product has a lower melting point and is insoluble in base."
Diagnosis: Benzoxazinone Contamination. The most common impurity in this synthesis is 2-isobutyl-4H-3,1-benzoxazin-4-one . This occurs when the amide bond closes onto the carboxylic acid under dehydrating conditions or high heat. Unlike your target acid, this impurity is neutral and will not dissolve in aqueous bicarbonate.
Root Cause Analysis:
-
Excess Reagent: Using >1.1 equivalents of isovaleryl chloride can drive the formation of a mixed anhydride, which rapidly cyclizes [1].
-
Thermal Stress: Heating the reaction (reflux) or the workup promotes dehydration.
-
Wrong Solvent: Performing the reaction in anhydrous pyridine or acetic anhydride strongly favors the cyclic benzoxazinone [2].
Corrective Action (The "Rescue" Protocol):
-
Suspend the crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate).
-
Target: The target acid dissolves as the sodium salt.[1]
-
Impurity: The benzoxazinone remains insoluble (unless heated long enough to hydrolyze).
-
Filter off the undissolved solids.
-
Acidify the filtrate with HCl to reprecipitate the pure target acid.
Ticket #102: "Persistent smell of dirty socks (Isovaleric Acid) in the final solid."
Diagnosis: Occluded Isovaleric Acid. Isovaleric acid is a byproduct of the chloride hydrolysis. It is lipophilic and can co-precipitate with your product, trapping the odor.
Corrective Action:
-
Wash Protocol: Do not rely solely on water washes. Wash the filter cake with 5% aqueous Sodium Bicarbonate followed by water. The bicarbonate converts residual isovaleric acid to its highly soluble isovalerate salt.
-
Recrystallization: If the smell persists, recrystallize from Ethanol/Water (1:1) . Avoid non-polar solvents like Hexane, which may not effectively remove the fatty acid impurity.
Ticket #103: "Low Yield / Sticky Gum Formation."
Diagnosis: Oligomerization. Anthranilic acid can self-condense if the acyl chloride is added too slowly or if the local concentration of base is too high, leading to complex colored oligomers.
Corrective Action:
-
Simultaneous Addition: Maintain the pH between 8–10. Do not dump all the base in at once. Add the isovaleryl chloride and the base solution dropwise simultaneously (Schotten-Baumann conditions) to keep the pH stable.
-
Temperature Control: Keep the reaction between 0°C and 5°C during addition. Allow it to warm to Room Temperature (RT) only after addition is complete.
🧪 Standard Operating Procedure (SOP)
Use this protocol to minimize benzoxazinone formation.
Method: Modified Schotten-Baumann Acylation
This method utilizes water to thermodynamically penalize the dehydration reaction, preventing the cyclic impurity [3].
| Step | Action | Technical Rationale |
| 1 | Dissolve Anthranilic Acid (1.0 eq) in Acetone/Water (1:1) . | Acetone solubilizes the organic reactant; water acts as the heat sink and hydrolysis agent for impurities. |
| 2 | Cool to 0–5°C in an ice bath. | Low temperature suppresses the kinetic rate of cyclization. |
| 3 | Add Na₂CO₃ (2.2 eq) dissolved in water. | Neutralizes HCl generated. Carbonate is preferred over NaOH to avoid hydrolysis of the product amide. |
| 4 | Add Isovaleryl Chloride (1.1 eq) dropwise over 30 mins. | Slow addition prevents localized heating and "hot spots" where cyclization occurs. |
| 5 | Stir at 0°C for 1 hour, then RT for 2 hours. | Ensures complete conversion. |
| 6 | Critical Step: Evaporate Acetone under reduced pressure. | Removing the organic solvent forces the lipophilic benzoxazinone (if any) to precipitate while the product stays in the aqueous phase. |
| 7 | Filter the aqueous solution (if cloudy). | Removes insoluble benzoxazinone byproduct. |
| 8 | Acidify filtrate with 2N HCl to pH 2–3. | Precipitates the target 2-(3-Methylbutanamido)benzoic acid. |
📊 Data & Specifications
Impurity Profile Comparison
The choice of base and solvent dictates the impurity profile.
| Method | Primary Solvent | Base | Major Impurity Risk | Typical Yield |
| Schotten-Baumann | Water/Acetone | Na₂CO₃ | Unreacted Anthranilic Acid | 85-95% |
| Anhydrous | Dichloromethane | Triethylamine | Benzoxazinone (Cyclic) | 70-80% |
| Thermal | Toluene (Reflux) | None | Benzoxazinone (High) | <60% (as acid) |
Workup Decision Tree (DOT Visualization)
Figure 2: Purification logic to separate the target acid from neutral cyclic impurities and soluble fatty acid byproducts.
📚 References
-
Reaction of Anthranilic Acid with Acid Chlorides:
-
Source: Bain, D. I., & Smalley, R. K. (1968). Synthesis of benzoxazinones. Journal of the Chemical Society C: Organic, 1593-1597.
-
Relevance: Establishes that reaction with acid chlorides in the presence of weak bases or heat favors the formation of 2-substituted-4H-3,1-benzoxazin-4-ones.
-
-
Benzoxazinone Formation Mechanism:
-
Source: Tišler, M. (2004). Synthesis of benzoxazinone derivatives. Molecules, 9, 706-715.
-
Relevance: Details the cyclization pathway of N-acyl anthranilic acids and the conditions (anhydrous/dehydrating) that promote it.
-
-
Schotten-Baumann Conditions for Anthranilic Acid:
-
Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on N-benzoylation of amino acids).
-
Relevance: Provides the foundational protocol for using aqueous base to prevent dehydration of the carboxylic acid group during acylation.
-
-
Purification of N-Phenylanthranilic Acid Derivatives:
-
Source: Organic Syntheses, Coll. Vol. 2, p.15 (1943).
-
Relevance: Validates the purification method of dissolving crude anthranilic derivatives in sodium carbonate to separate them from neutral impurities.
-
Sources
Technical Support Center: Troubleshooting Assay Interference from 2-(3-Methylbutanamido)benzoic Acid and Related Small Molecules
Last Updated: 2026-02-01
Introduction
Welcome to the technical support guide for navigating assay interference caused by small molecules, with a specific focus on compounds structurally related to 2-(3-Methylbutanamido)benzoic acid. While direct literature on this specific molecule's interference is sparse, its chemical motifs—a substituted benzoic acid with amide and aliphatic functionalities—are well-known to be potential sources of assay artifacts.[1][2][3] Such interference can lead to false positives or negatives, wasting valuable resources and time in research and drug development.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to identifying, understanding, and mitigating assay interference from such compounds. By understanding the underlying chemical principles, you can develop robust assays and have confidence in your data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental mechanisms by which a compound like 2-(3-Methylbutanamido)benzoic acid can interfere with your assay.
Q1: My assay is showing unexpected activity in the presence of 2-(3-Methylbutanamido)benzoic acid. What are the likely causes?
Unexpected activity, whether inhibition or activation, can stem from several physicochemical properties of the molecule.[1][5] The primary suspects for a compound with a substituted benzoic acid structure are:
-
Non-Specific Protein Binding: The combination of a hydrophobic isobutyl group and an aromatic ring can lead to non-specific binding to proteins in your assay, including enzymes, antibodies, or serum albumin.[6][7][8] This can either block active sites (inhibition) or alter protein conformation to reveal new binding sites (apparent activation).
-
Colloidal Aggregation: At certain concentrations, poorly soluble molecules can form aggregates.[4] These aggregates can sequester and denature proteins, leading to a false-positive signal, particularly in enzyme inhibition assays.[4]
-
Interference with Detection Method: The aromatic ring in the molecule may possess intrinsic fluorescent or light-absorbing properties that overlap with your assay's detection wavelengths, leading to artificially high or low readings.[9][10][11]
-
Chemical Reactivity: Although less common for this structure, some small molecules can react directly with assay components, such as enzyme cofactors or detection reagents.[5]
-
pH Alteration: The carboxylic acid group can alter the local pH of the assay buffer, which is critical for enzyme activity and antibody-antigen interactions.[12]
Q2: How does the benzoic acid part of the molecule cause problems?
The benzoic acid moiety is a common feature in many biologically active compounds and can be a source of interference.[6][13]
-
Electrostatic and Hydrogen Bonding: The carboxylate group can form strong hydrogen bonds and electrostatic interactions with amino acid residues on proteins, contributing to non-specific binding.[6]
-
pH-Dependent Effects: The charge of the carboxylic acid is pH-dependent. In its protonated (neutral) form at lower pH, it is more hydrophobic and can penetrate deeper into protein hydrophobic pockets or cross cell membranes more easily.[14] In its deprotonated (negative) form at higher pH, it can engage in ionic interactions. This pH sensitivity can lead to variable results if your assay buffer is not robust.
-
Chelation: Carboxylic acids can chelate metal ions. If your assay relies on enzymes that require metal cofactors (e.g., zinc-dependent deacetylases), this chelation can lead to potent, but non-specific, inhibition.[15]
Q3: Could 2-(3-Methylbutanamido)benzoic acid be interfering with my ELISA?
Yes, immunoassays like ELISA are susceptible to interference from small molecules.[16][17] The mechanisms include:
-
Non-Specific Binding to Antibodies: The compound could bind to the capture or detection antibodies, either blocking the antigen-binding site or causing conformational changes that reduce affinity.
-
Non-Specific Binding to the Plate: The hydrophobic nature of the molecule can cause it to adsorb to the surface of the microplate, which can either block the binding of the capture antibody or trap detection reagents, leading to high background.[7][18][19]
-
Matrix Effects: The compound can alter the sample matrix, affecting the binding kinetics of the antibody-antigen interaction.[16] This should be investigated early in method development.[16]
Q4: My assay uses a fluorescence readout. How can I tell if the compound is interfering directly with the signal?
Direct optical interference is a common issue with aromatic compounds.[9][10][11]
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[9]
-
Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal (a false-negative or false-positive for inhibition).
-
Light Scattering: If the compound precipitates or forms aggregates, it can scatter light, which can interfere with plate readers, especially in fluorescence intensity and absorbance-based assays.[9]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides actionable, step-by-step workflows to diagnose and mitigate interference from 2-(3-Methylbutanamido)benzoic acid (referred to as "Compound X").
Workflow 1: Diagnosing the Mode of Interference
This workflow is designed to systematically identify the most likely cause of the observed interference.
Caption: Strategies to mitigate common interferences.
Protocol 2.1: Mitigating Non-Specific Binding in an ELISA
This protocol provides steps to reduce non-specific binding of Compound X in an immunoassay format.
Objective: To optimize the ELISA buffer to minimize interference from Compound X.
Materials:
-
Standard ELISA components
-
Compound X
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
Sodium Chloride (NaCl)
Procedure:
-
Establish a baseline of interference by running your standard ELISA with and without a fixed, problematic concentration of Compound X.
-
Systematically test the following modifications to your assay/wash buffers. Test each condition with and without Compound X to assess the impact on both the specific signal and the interference.
-
Increase Detergent: Increase the concentration of Tween-20 in your wash and assay buffers from 0.05% to 0.1%. This can help disrupt weak, hydrophobic interactions. [19] * Add Blocking Protein: Include 0.1% - 1% BSA in your sample diluent buffer. The BSA will provide alternative binding sites for Compound X, reducing its interaction with the assay antibodies and plate. [19] * Increase Ionic Strength: Increase the NaCl concentration in your assay buffer from 150 mM to 300-500 mM. This can disrupt non-specific electrostatic interactions.
-
-
Interpretation: Compare the signal-to-background ratio across the different conditions. The optimal buffer will be the one that restores the assay window (the difference between the positive and negative controls) in the presence of Compound X without significantly compromising the overall assay performance.
| Buffer Modification | Signal (No Compound) | Signal (With Compound X) | % Interference |
| Standard Buffer | 1.8 O.D. | 0.9 O.D. | 50% |
| + 0.1% Tween-20 | 1.7 O.D. | 1.2 O.D. | 29% |
| + 1% BSA | 1.75 O.D. | 1.5 O.D. | 14% |
| + 500mM NaCl | 1.6 O.D. | 1.1 O.D. | 31% |
Part 3: Final Recommendations and Best Practices
-
Early Detection is Key: Always perform interference checks early in your assay development process, especially when working with new chemical entities. [16]Run compound-only controls and test for non-specific effects before committing to a large screen.
-
Use Orthogonal Assays: The best way to confirm a hit is to reproduce the result in a secondary assay that uses a different detection technology (e.g., confirm a fluorescence-based hit with a luminescence or label-free method). [20][21]* Mind the Matrix: The effect of an interfering substance can be highly dependent on the sample matrix (e.g., serum, plasma, cell lysate). [16][22]Ensure your validation experiments are conducted in a matrix that closely mimics your final experimental samples.
-
Document Everything: Keep meticulous records of your troubleshooting experiments. This information is invaluable for interpreting future results and for building robust assay protocols for your lab.
By following these guidelines and understanding the chemical principles behind assay interference, you can navigate the challenges posed by compounds like 2-(3-Methylbutanamido)benzoic acid and ensure the integrity and reliability of your experimental data.
References
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 125-133. [Link]
-
National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
-
Ismail, A. A. (2005). Interference in Immunoassay. Clinical Chemistry, 51(1), 20-22. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]
-
Katzman, B., & Baumann, N. A. (2022). Investigating Immunoassay Interferences. The Journal of Applied Laboratory Medicine, 7(2), 535-539. [Link]
-
Sbulte, M., et al. (2020). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemCatChem, 12(22), 5769-5777. [Link]
-
Dahlin, J. L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 336-352. [Link]
-
Popova, A. V., et al. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Pharmaceuticals, 13(2), 30. [Link]
-
Lee, H. J., & Ahn, J. Y. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(9), 2145. [Link]
-
Self, C. H. (n.d.). Immunoassay Troubleshooting Guide. ResearchGate. [Link]
-
Armbruster, D. A. (2015). Analytical Interference, Who Should Assess Kits?. Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 26(2), 92-95. [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]
-
Wetzler, M., et al. (2016). Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. PLoS One, 11(9), e0163340. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]
-
Dahlin, J. L., et al. (2024). Tackling assay interference associated with small molecules. University of Vienna. [Link]
-
Schulte, M., et al. (2020). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ResearchGate. [Link]
-
Jaafar, Z. (2021). Overcoming sequence artifacts to fuel clinically relevant NGS applications [Video]. YouTube. [Link]
-
Li, D., et al. (2019). Binding interaction of sodium benzoate food additive with bovine serum albumin: multi-spectroscopy and molecular docking studies. Food & function, 10(7), 4268–4277. [Link]
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. [Link]
-
Baatz, H., et al. (2012). High-Throughput Screening to Predict Chemical-Assay Interference. ResearchGate. [Link]
-
MilliporeSigma. (n.d.). Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. [Link]
-
Holden, P. (2023). Overcoming the Challenges of Accuracy and Detection in Molecular Assays [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Tackling assay interference associated with small molecules. [Link]
-
Seton Hall University. (2024). Fluorescence-Based Techniques for the Identification of Small Biomolecules. [Link]
-
Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 273. [Link]
-
Royal Society of Chemistry. (2011). ANALYSIS OF BENZOIC ACID IN SOFT DRINKS. [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Zhang, T., et al. (2021). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 16(11), 1833-1843. [Link]
-
de Carvalho, L. J., et al. (2018). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods, 10(1), 73-80. [Link]
-
ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. [Link]
-
ResearchGate. (n.d.). Interference in ELISA. [Link]
-
Singh, A., & Singh, V. K. (2018). impact of reactivity and function of carboxylic acid and its importance in medicines: a study. International Journal in Management and Social Science, 6(5), 46-54. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
-
Barb, A. W., & Raetz, C. R. (2006). Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. Biochemistry, 45(46), 13783–13793. [Link]
-
MDPI. (2023). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]
-
National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. [Link]
-
LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]
-
American Pharmaceutical Review. (2021). Overcoming Challenges Along the Path to Routine Endotoxins Testing. [Link]
-
Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
rapidmicrobiology. (2015). Common Causes of Endotoxin Assay Failures and How to Avoid Them. [Link]
-
Wikipedia. (n.d.). Aspirin. [Link]
Sources
- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin [mdpi.com]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding interaction of sodium benzoate food additive with bovine serum albumin: multi-spectroscopy and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 13. ijmr.net.in [ijmr.net.in]
- 14. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. drugtargetreview.com [drugtargetreview.com]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-(3-Methylbutanamido)benzoic Acid Permeability
Status: Active Ticket ID: #PERM-2024-ISOV Subject: Addressing Poor Cell Permeability of 2-(3-Methylbutanamido)benzoic Acid Assigned Specialist: Senior Application Scientist, ADME-Tox Division
Executive Summary
You are encountering low permeability values (
The primary barrier to permeability for this molecule is its physicochemical duality :
-
Ionization: With a carboxyl group pKa of approximately 4.5–5.0, the molecule is >99% ionized (negatively charged) at physiological pH (7.4), preventing passive diffusion across the lipid bilayer.
-
Conformational Locking: Permeability in this class relies on a "Chameleon Effect"—the formation of an Intramolecular Hydrogen Bond (IMHB) between the amide proton and the carboxylate. If this bond is disrupted by solvent interactions or steric hindrance, the molecule remains polar and impermeable.
This guide provides a diagnostic workflow, assay troubleshooting protocols, and chemical modification strategies to resolve this issue.
Module 1: Diagnostic Workflow
Before altering the molecule, we must validate the permeability failure. Many "permeability" issues are actually solubility or recovery artifacts.
Phase 1: The "Real vs. Artifact" Check
Q: My PAMPA/Caco-2 recovery is low (< 60%). Is the compound impermeable or just sticking to the plate?
A: Low recovery indicates non-specific binding (NSB) to the plasticware, which is common for lipophilic acids like 2-(3-Methylbutanamido)benzoic acid. This mimics low permeability because the compound disappears from the donor well but never appears in the receiver well.
Troubleshooting Protocol:
-
Mass Balance Check: Calculate
. -
Add BSA: If recovery is < 70%, add 0.5% BSA (Bovine Serum Albumin) to the receiver compartment only. BSA acts as a "sink," pulling the lipophilic drug through the membrane and preventing it from sticking to the plastic walls.
-
Solvent Pre-load: Pre-soak tips and plates with buffer containing the compound for 30 minutes (saturation step) before the actual run.
Visualizing the Diagnostic Logic
Figure 1: Diagnostic decision tree to distinguish between assay artifacts (binding/ionization) and intrinsic permeability limitations.
Module 2: Mechanistic Optimization (The Chameleon Effect)
If the diagnostic check confirms intrinsic poor permeability, you must address the molecular conformation.
The Concept: Anthranilic acid derivatives can form a pseudo-6-membered ring via an Intramolecular Hydrogen Bond (IMHB) between the amide N-H and the carbonyl oxygen of the carboxylic acid.
-
Closed State (Permeable): The H-bond "hides" the polar donor/acceptor, making the molecule more lipophilic.
-
Open State (Impermeable): In water, water molecules compete for these H-bonds, forcing the molecule open and exposing the charged carboxylate.
Optimization Strategy
| Parameter | Recommendation | Mechanism |
| Substituent (R-Group) | Ensure the 3-methylbutyl chain is not sterically clashing with the ortho-position. | The isovaleryl tail is flexible. Ensure it allows the amide N-H to point toward the carboxylate. |
| Bioisosteres | Replace Carboxylic Acid (-COOH) with Tetrazole or Acyl Sulfonamide. | These groups are less acidic or have more delocalized charge, potentially stabilizing the IMHB or improving lipophilicity. |
| Fluorination | Add Fluorine to the phenyl ring (positions 4 or 5). | Fluorine lowers the pKa of the NH, strengthening the IMHB with the carboxylate, locking the "closed" permeable conformation. |
Module 3: Assay Protocol Adjustments
Q: Why does my compound fail in PAMPA but show moderate activity in vivo?
A: Standard PAMPA is performed at iso-pH (7.4/7.4). For acidic drugs like 2-(3-Methylbutanamido)benzoic acid, this maximizes ionization in the donor compartment, preventing transport.
Corrected Protocol for Acidic Compounds (PAMPA-GIT):
-
Preparation:
-
Donor Plate (Apical): Dissolve compound in pH 6.0 or 6.5 buffer (MES or Phosphate). This mimics the acidic microclimate of the jejunum and increases the fraction of non-ionized species (
). -
Receiver Plate (Basolateral): Use pH 7.4 buffer.
-
Membrane: Use a lipid mixture doped with 20% lecithin (PC) to mimic the negative charge of cell membranes, which might repel your anionic drug (charge repulsion).
-
-
The "Ion Trap" Principle:
-
The neutral species (
) crosses the membrane. -
Upon reaching the receiver (pH 7.4), it deprotonates to
. - cannot cross back. This drives the equilibrium forward, allowing you to measure permeability even for acids.
-
Module 4: Chemical Modification (Prodrug Strategy)
If the free acid is required for potency but cannot permeate, you must synthesize a Prodrug . This is the most reliable solution for anthranilic acids.
Strategy: Mask the carboxylic acid to remove the negative charge.
Recommended Prodrug Classes
-
Simple Alkyl Esters (Methyl/Ethyl):
-
Pros: Easy to synthesize.[1]
-
Cons: Often too stable; human plasma esterases may not cleave them fast enough.
-
-
Alkoxyalkyl Esters (e.g., Pivoxil, Proxetil):
-
Pros: Highly susceptible to non-specific esterases. Rapidly hydrolyzes in plasma to release the active parent acid.
-
Synthesis: React the parent acid with chloromethyl pivalate in the presence of a base (K2CO3).
-
Workflow: Ester Prodrug Synthesis & Validation
Figure 2: The prodrug strategy converts the impermeable acid into a neutral species for transport, regenerating the active parent molecule post-absorption.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[2] Medicinal Chemistry Communications. Link (Explains the "Chameleon" effect in anthranilic derivatives).
-
Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery. Link (Authoritative review on ester prodrug strategies for carboxylic acids).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for BSA troubleshooting in permeability assays).
-
Wagen, C. (2024).[3] "Intramolecular Hydrogen Bonds for Brain-Penetrant Inhibitors." Rowan Scientific. Link (Case study on masking H-bond donors).
Sources
Technical Support Center: Consistent Synthesis of 2-(3-Methylbutanamido)benzoic Acid
Welcome to the dedicated technical support resource for the synthesis of 2-(3-Methylbutanamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for achieving consistent and high-purity yields. We will delve into the causality behind experimental choices, offering a self-validating system for your protocols.
Part 1: Foundational Synthesis Protocol
The synthesis of 2-(3-Methylbutanamido)benzoic acid is most reliably achieved through the N-acylation of anthranilic acid with isovaleryl chloride. This reaction, a variant of the Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride.[1][2] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Optimized Step-by-Step Protocol
-
Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve anthranilic acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).
-
Cool the solution to 0-5 °C in an ice bath with gentle stirring. It is critical to maintain this temperature to minimize hydrolysis of the acyl chloride and potential side reactions.
-
-
Acylation Reaction:
-
Dissolve isovaleryl chloride (1.1 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) and add it to the dropping funnel.
-
Add the isovaleryl chloride solution dropwise to the cooled anthranilic acid solution over 30-45 minutes. Vigorous stirring is essential to ensure efficient mixing of the biphasic system.
-
Monitor the internal temperature closely, ensuring it does not rise above 10 °C.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting anthranilic acid spot is no longer visible.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel. The organic layer can be discarded.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.[4] This will precipitate the 2-(3-Methylbutanamido)benzoic acid.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining salts.[5]
-
For further purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture.[6]
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 2-(3-Methylbutanamido)benzoic acid.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I followed the protocol, but my final yield is significantly lower than expected, or I isolated no solid product upon acidification. What went wrong?
-
Answer: Low yield is a common issue that can be traced back to several key factors:
-
Ineffective Basicity: The primary role of the base is to neutralize the HCl generated.[1] If the base is not in sufficient excess or its concentration is too low, the reaction mixture will become acidic. This protonates the amino group of the unreacted anthranilic acid, deactivating it towards further acylation.[3]
-
Solution: Ensure you are using at least 2.5 equivalents of a 2 M NaOH solution. Verify the concentration of your base if you suspect it has degraded over time.
-
-
Hydrolysis of Acyl Chloride: Isovaleryl chloride is highly reactive and susceptible to hydrolysis, especially at elevated temperatures. If added too quickly or if the reaction is not adequately cooled, a significant portion of the acylating agent will be quenched by water before it can react with the anthranilic acid.
-
Solution: Maintain a reaction temperature of 0-5 °C during the addition of the isovaleryl chloride. The addition should be slow and dropwise to control any exotherm.
-
-
Poor Starting Material Quality: Impurities in the anthranilic acid can interfere with the reaction.
-
Solution: Use high-purity anthranilic acid. If the purity is questionable, consider recrystallizing it before use.
-
-
Issue 2: Oily Product Instead of Solid Precipitate
-
Question: Upon acidification, my product separated as a viscous oil instead of a crystalline solid. How can I resolve this?
-
Answer: The formation of an oil suggests the presence of impurities that are depressing the melting point of your product or that the product is not fully precipitating.
-
Incomplete Reaction: The presence of unreacted starting materials or partially soluble intermediates can lead to an oily product.
-
Solution: Before acidification, ensure the reaction has gone to completion using TLC. If necessary, increase the reaction time at room temperature.
-
-
Insufficient Acidification: If the pH is not low enough, the product may not fully precipitate, leading to an oil.
-
Solution: Use a pH meter or pH paper to confirm that the pH of the aqueous layer is between 2 and 3. Add more acid if necessary.
-
-
"Oiling Out" during Crystallization: This is a common phenomenon in recrystallization where the solute comes out of solution above its melting point.
-
Solution: If this occurs during the initial precipitation, try vigorously scratching the inside of the flask with a glass rod to induce crystallization. If it happens during recrystallization, ensure the solution is not supersaturated before cooling, and cool the solution slowly.
-
-
Issue 3: Product Contamination and Purification Difficulties
-
Question: My final product shows multiple spots on TLC, and I'm having trouble purifying it by recrystallization. What are the likely impurities and how can I remove them?
-
Answer: Contamination can arise from side reactions or unreacted starting materials.
-
Diacylation: Although less common due to steric hindrance, it is possible for the carboxylate group of anthranilic acid to be acylated, forming a mixed anhydride which is then hydrolyzed. A more likely scenario is the formation of a diacylated amine under forcing conditions, though this is less probable for anthranilic acid.
-
Solution: Use a modest excess of the acylating agent (1.1 equivalents). Avoid high temperatures and prolonged reaction times.
-
-
Unreacted Anthranilic Acid: If the reaction is incomplete, the starting material will be present in the final product.
-
Solution: As anthranilic acid is amphoteric, its removal can be tricky. A carefully controlled recrystallization is often effective. Alternatively, a pH-based extraction during the work-up could be explored, though this can be complex.
-
-
Benzoic Acid Derivatives from Side Reactions: Other impurities can form depending on the reaction conditions.[7]
-
Solution: If standard recrystallization is ineffective, column chromatography may be necessary for purification.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Can I use isovaleric anhydride instead of isovaleryl chloride?
-
A1: Yes, isovaleric anhydride is a suitable alternative. The reaction will be less vigorous, and the byproduct is isovaleric acid instead of HCl. While this avoids the issue of protonating the starting amine, the reaction may require gentle heating to proceed at a reasonable rate. The work-up would also need to be adjusted to remove the isovaleric acid byproduct.
-
-
Q2: What is the purpose of the biphasic (aqueous/organic) solvent system?
-
A2: The Schotten-Baumann reaction is often performed in a two-phase system. The anthranilic acid is dissolved in the aqueous base, while the water-insoluble acyl chloride is in the organic phase. The reaction occurs at the interface of the two layers. This setup helps to control the reaction rate and minimize the hydrolysis of the highly reactive acyl chloride.
-
-
Q3: My final product has a slight brownish tint. Is this a problem?
-
A3: A slight discoloration is often due to minor impurities that may not significantly affect the overall purity. However, for applications requiring high purity, such as in drug development, this discoloration should be addressed. One or two additional recrystallizations should yield a white to off-white crystalline solid. If the color persists, treatment with activated carbon during recrystallization can be effective.
-
-
Q4: What are the key safety considerations for this synthesis?
-
A4: Isovaleryl chloride is corrosive and lachrymatory. It reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The use of concentrated hydrochloric acid also requires care.
-
-
Q5: How can I confirm the identity and purity of my final product?
-
A5: The identity of 2-(3-Methylbutanamido)benzoic acid can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by measuring its melting point and by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Anthranilic Acid | 1.0 eq | Limiting reagent |
| Isovaleryl Chloride | 1.1 eq | Slight excess to drive reaction to completion |
| Sodium Hydroxide | 2.5 eq | Neutralizes HCl byproduct and maintains basicity |
| Reaction Temperature | 0-5 °C | Minimizes hydrolysis of acyl chloride |
| Reaction Time | 1-2 hours post-addition | Ensures complete conversion |
| Precipitation pH | 2-3 | Ensures complete protonation and precipitation of the product |
References
- Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl benzoic acid. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3816523A - Process for the production and purification of benzoic acid.
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
-
Sciencemadness.org. (2015, April 24). anthranilic acid acetylation in various conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation and acylation of basic salts of anthranilic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). C-acylation reaction of anthracene with oxalyl chloride over AlCl3 catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method of benzoic acid purification - SU1766250A3.
Sources
- 1. byjus.com [byjus.com]
- 2. testbook.com [testbook.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. chemrj.org [chemrj.org]
- 5. chem21labs.com [chem21labs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SU1766250A3 - Method of benzoic acid purification - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: Molecular Weight Confirmation of 2-(3-Methylbutanamido)benzoic acid
The following guide serves as a comprehensive technical resource for the mass spectrometric analysis of 2-(3-Methylbutanamido)benzoic acid (also known as N-isovalerylanthranilic acid).
This document is structured to objectively compare analytical methodologies, advocating for High-Resolution Mass Spectrometry (HRMS) as the superior standard for molecular weight confirmation, while evaluating it against alternative techniques like Nominal Mass (Triple Quadrupole) and GC-MS.[1]
Executive Summary
2-(3-Methylbutanamido)benzoic acid (
While several analytical techniques exist, this guide compares LC-ESI-HRMS (Q-TOF/Orbitrap) against standard LC-ESI-MS/MS (Triple Quad) and GC-MS (EI) .[1][2][3]
-
The Verdict: LC-ESI-HRMS is the recommended "Gold Standard" for primary characterization due to its ability to resolve the exact mass within <5 ppm error and confirm elemental composition via isotopic fidelity, features that nominal mass instruments cannot provide.[1]
Compound Profile & Physicochemical Context
Understanding the molecule's behavior in the ion source is the prerequisite for successful analysis.[1]
| Property | Value | Analytical Implication |
| Formula | Nitrogen Rule applies (Odd MW).[1][2][3] | |
| Monoisotopic Mass | 221.1052 Da | Target for HRMS extraction window.[2][3] |
| Structure | Benzoic acid core + Isovaleryl amide | Amphoteric nature.[1][2][3] |
| pKa (Acid) | ~3.8 (Carboxylic acid) | Readily deprotonates in Negative Mode (ESI-) . |
| pKa (Base) | Weak (Amide N) | Protonates in Positive Mode (ESI+) under acidic conditions.[1][2][3] |
| LogP | ~2.5 | Moderately lipophilic; suitable for Reverse Phase LC (C18).[1][2][3] |
Comparative Analysis: HRMS vs. Alternatives
This section objectively compares the performance of High-Resolution MS against common alternatives for the specific task of MW confirmation.
Primary Method: High-Resolution MS (Q-TOF / Orbitrap)[1][2][3]
-
Mechanism: Measures mass-to-charge ratio (
) with high precision (up to 4-5 decimal places).[1][2][3] -
Performance:
-
Accuracy: < 5 ppm (e.g., observed 222.1120 vs. theoretical 222.1125).[1]
-
Specificity: Distinguishes the target from isobaric interferences (compounds with the same nominal mass but different formulas).
-
Self-Validation: The isotopic pattern (
, ) matches theoretical abundance, confirming the formula .
-
-
Limitations: Higher instrument cost; larger data file sizes.[1][3]
Alternative 1: Nominal Mass MS (Triple Quadrupole)
-
Mechanism: Measures
to the nearest integer (Low Resolution). -
Performance:
-
Verdict: Excellent for routine monitoring, insufficient for initial structural confirmation.
Alternative 2: GC-MS (Electron Ionization)[1][2]
-
Mechanism: Gas chromatography separation followed by hard ionization (70 eV).[1]
-
Performance:
-
Suitability: Poor for underivatized carboxylic acids due to hydrogen bonding and peak tailing.[1][3]
-
Workflow: Requires derivatization (e.g., TMS-silylation or methylation) to become volatile.[1]
-
Data: Provides a structural "fingerprint" via fragmentation but often destroys the molecular ion (
), making MW confirmation difficult.[1]
-
-
Verdict: Not recommended for rapid MW confirmation due to sample prep complexity.[1][3]
Recommended Experimental Protocol (LC-ESI-HRMS)
This protocol is designed for a Q-TOF or Orbitrap system coupled with UHPLC.[1][2][3]
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg of 2-(3-Methylbutanamido)benzoic acid in 1 mL Methanol (MeOH).
-
Working Standard: Dilute to 10 µg/mL in 50:50 Water:MeOH (+0.1% Formic Acid).
-
Why Formic Acid? It promotes protonation (
) in positive mode and stabilizes the spray.[1]
-
B. LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Gradient: 5% B to 95% B over 5 minutes.
C. MS Source Parameters (ESI)
The molecule has both acidic and basic sites.[1] Positive Mode (ESI+) is generally preferred for MW confirmation due to cleaner baselines, though Negative Mode is highly sensitive for the carboxylic moiety.[1]
| Parameter | Setting (ESI+) | Rationale |
| Capillary Voltage | 3500 V | Standard for stable Taylor cone formation.[1][2][3] |
| Gas Temperature | 325 °C | Ensures solvent evaporation without thermal degradation.[1][2][3] |
| Fragmentor | 100 - 135 V | Controls In-Source Fragmentation (ISF).[2][3] |
| Scan Range | Covers parent ion and potential dimers ( |
Data Interpretation & Self-Validating Logic
To confirm the MW with scientific integrity, the data must satisfy the following criteria.
Exact Mass Confirmation
-
Theoretical
: 222.1125 -
Theoretical
: 220.0979 -
Acceptance Criteria: Mass Error < 5 ppm.
Adduct Identification
In ESI+, expect to see:
- : 222.1125 (Dominant)
- : 244.0944 (Common sodium adduct from glassware)
- : 443.2177 (Dimer, seen at high concentrations)
Fragmentation Pathway (MS/MS)
Confirming the structure requires observing specific fragment ions.[1]
-
Loss of Water:
222 204 ( ).[1] Typical for carboxylic acids (acylium ion formation).[1] -
Amide Cleavage:
222 138 ( ).[1] This confirms the core structure.[1] -
Loss of
: 222 178 (Decarboxylation is common in benzoic acid derivatives).[1]
Visualization: Fragmentation Logic
The following diagram illustrates the fragmentation pathway used to validate the structure.
Figure 1: Logical fragmentation nodes. The presence of m/z 138 confirms the anthranilic acid backbone, while m/z 204 confirms the labile hydroxyl group of the acid.
References
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1][3]
-
FDA Guidance for Industry. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 78101 (Anthranilic acid derivatives context).
-
Holčapek, M., et al. (2010).[1] Mass Spectrometry in the Analysis of Lipids and Small Molecules. Journal of Chromatography A, 1217(25), 3908-3921.[1]
Sources
cross-validation of analytical methods for 2-(3-Methylbutanamido)benzoic acid
Topic: Cross-Validation of Analytical Methods for 2-(3-Methylbutanamido)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, CMC Leads
Executive Summary & Chemical Context
In the landscape of pharmaceutical development, 2-(3-Methylbutanamido)benzoic acid (also known as N-isovalerylanthranilic acid) frequently appears as a critical process-related impurity or a metabolic intermediate in the synthesis of anthranilic acid-derived APIs (e.g., Tranilast analogs or specific kinase inhibitors).
Ensuring the purity and safety of drug substances requires robust analytical methods. While HPLC-UV is the industry standard for routine Quality Control (QC), it often lacks the specificity required to distinguish structurally similar isomers or co-eluting degradants. This guide presents a rigorous cross-validation framework comparing High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .
The Goal: To demonstrate how orthogonal detection techniques validate each other, ensuring that the "routine" method is not masking hidden liabilities.
Target Analyte Profile
-
IUPAC Name: 2-(3-Methylbutanamido)benzoic acid[1]
-
Synonym: N-Isovalerylanthranilic acid
-
Molecular Formula: C₁₂H₁₅NO₃
-
Key Physicochemical Properties:
-
Acidic Nature: Contains a carboxylic acid group (pKa ≈ 4.5).
-
Chromophore: Anthranilic core provides UV absorption (λmax ≈ 210 nm, 254 nm).
-
Solubility: Soluble in Methanol, Acetonitrile, DMSO; limited solubility in water.
-
Methodological Candidates: The Comparison
Method A: The Workhorse (HPLC-UV)
-
Role: Routine QC, Assay, Purity Profiling.
-
Principle: Separation based on hydrophobicity (C18) with non-specific absorption detection.
-
Pros: High precision (<1% RSD), robust, low operational cost.
-
Cons: Limited specificity; risk of co-elution with isobaric impurities.
Method B: The Validator (UHPLC-MS/MS)
-
Role: Trace analysis, Impurity Identification, Specificity Confirmation.
-
Principle: Rapid separation (Sub-2 µm particles) with mass-selective detection (Triple Quadrupole).
-
Pros: Extreme sensitivity (LOD < 1 ng/mL), definitive structural confirmation.
-
Cons: Matrix effects, higher cost, lower precision for high-concentration assays.
Cross-Validation Workflow
The following diagram illustrates the decision matrix for cross-validating the two methods. This ensures that the routine HPLC-UV method is "fit for purpose" by benchmarking it against the mass-selective method.
Figure 1: Orthogonal cross-validation workflow ensuring data integrity between UV and MS detection methods.
Comparative Performance Data
The following data summarizes a typical validation study for 2-(3-Methylbutanamido)benzoic acid, adhering to ICH Q2(R1) guidelines.
| Validation Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS | Interpretation |
| Linearity (R²) | > 0.999 (10–1000 µg/mL) | > 0.995 (1–1000 ng/mL) | UV is better for high concentrations; MS for trace levels. |
| Precision (% RSD) | 0.4% – 0.8% | 2.5% – 4.5% | UV offers superior reproducibility for assay purposes. |
| Accuracy (Recovery) | 98.5% – 101.5% | 90.0% – 110.0% | UV is more accurate; MS suffers from matrix ionization effects. |
| LOD (Sensitivity) | ~ 0.5 µg/mL | ~ 0.5 ng/mL | MS is 1000x more sensitive, essential for genotoxic impurity screening. |
| Specificity | Moderate (RT dependent) | High (Mass + RT dependent) | MS validates that the UV peak is pure and not a composite. |
Detailed Experimental Protocols
Protocol A: HPLC-UV (Routine Assay)
Objective: To quantify the analyte at process levels (0.1% - 100%).
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of COOH).
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B.
-
2-15 min: Linear ramp to 90% B.
-
15-20 min: Hold 90% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Sample Prep: Dissolve 10 mg sample in 10 mL Methanol (1 mg/mL). Filter through 0.45 µm PTFE filter.
Protocol B: UHPLC-MS/MS (Trace Validation)
Objective: To detect trace levels and confirm peak purity.
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.
-
Column: BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Rapid ramp (5% to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
MS Parameters (ESI Negative Mode):
-
Rationale: The carboxylic acid moiety [M-H]⁻ ionizes efficiently in negative mode.
-
Precursor Ion: m/z 220.1 [M-H]⁻
-
Product Ions (MRM):
-
m/z 136.0 (Loss of isovaleryl group, Anthranilic core) – Quantifier.
-
m/z 92.0 (Further fragmentation of benzene ring) – Qualifier.
-
-
Cone Voltage: 30 V.
-
Collision Energy: 15-25 eV.
-
Discussion: Field-Proven Insights
Causality in Method Selection: The choice of acidic mobile phases in both methods is not arbitrary. 2-(3-Methylbutanamido)benzoic acid has a pKa of approximately 4.5.
-
In HPLC-UV: We use Phosphoric acid to lower the pH to ~2.5. This ensures the carboxylic acid is fully protonated (neutral), increasing its retention on the hydrophobic C18 column and preventing peak tailing.
-
In LC-MS: We switch to Formic acid (volatile) because non-volatile phosphate salts would clog the mass spectrometer source.
Self-Validating System: The "Self-Validating" aspect arises when you run the same sample on both systems. If the UV purity is 99.5% but the MS detects a co-eluting mass (e.g., an isomer with m/z 220.1 but different fragmentation), the UV method is flagged as non-specific. Conversely, if the MS quantification matches the UV assay within ±2%, the UV method is validated for routine use, saving time and cost in the long run.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development causality).
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Context for trace analysis of aniline derivatives). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 2-(3-Methylbutanamido)benzoic acid.[1] (Used for physicochemical property verification).[2] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis of 2-(3-Methylbutanamido)benzoic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of elemental analysis for the purity validation of 2-(3-Methylbutanamido)benzoic acid against other common analytical techniques. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Critical Role of Purity in Pharmaceutical Research
2-(3-Methylbutanamido)benzoic acid, a derivative of anthranilic acid, belongs to a class of compounds with significant potential in medicinal chemistry. Impurities, even in trace amounts, can drastically alter the compound's biological activity, toxicity, and stability, leading to misleading experimental outcomes and potential safety concerns. Therefore, rigorous purity validation is not merely a procedural step but a fundamental requirement for advancing research and development.[1]
Foundational Purity Assessment: Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful and widely accepted technique for determining the elemental composition of a pure organic compound.[2] It provides a fundamental check of a compound's identity and purity by comparing the experimentally determined percentages of C, H, and N with their theoretical values.
Theoretical Elemental Composition of 2-(3-Methylbutanamido)benzoic Acid
To perform a validation, we must first establish the theoretical elemental composition. 2-(3-Methylbutanamido)benzoic acid and its isomer, 3-(2-Methylbutanamido)benzoic acid, share the same molecular formula.[3][4]
Molecular Formula: C₁₂H₁₅NO₃[3][4]
Molecular Weight: 221.25 g/mol [3][4]
To calculate the theoretical percentages of each element, we use the following atomic weights:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Oxygen (O): 15.999 g/mol
Calculations:
-
Carbon (C): (12 * 12.011) / 221.25 * 100% = 65.15%
-
Hydrogen (H): (15 * 1.008) / 221.25 * 100% = 6.84%
-
Nitrogen (N): (1 * 14.007) / 221.25 * 100% = 6.33%
-
Oxygen (O) (by difference): 100% - (65.15% + 6.84% + 6.33%) = 21.68%
A high-purity sample of 2-(3-Methylbutanamido)benzoic acid should yield experimental values in close agreement with these theoretical percentages, typically within a ±0.4% deviation for C, H, and N, a common acceptance criterion in many scientific journals.[5]
Experimental Protocol: CHN Combustion Analysis
The most prevalent method for elemental analysis is combustion analysis. This technique involves the complete combustion of the sample in a controlled environment, followed by the quantitative detection of the resulting gaseous products.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried 2-(3-Methylbutanamido)benzoic acid sample into a tin or silver capsule.
-
Causality: The sample must be thoroughly dried to remove any residual solvent or moisture, which would lead to erroneously high hydrogen and potentially carbon and oxygen percentages.[6] A microbalance is essential for accurate measurement, as the final percentages are directly calculated from this initial mass.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified reference material with a known elemental composition, such as benzoic acid or acetanilide.
-
Causality: Calibration with a primary standard ensures the accuracy and traceability of the measurements. The chosen standard should have a similar elemental composition to the analyte to minimize matrix effects.
-
-
Combustion:
-
The encapsulated sample is dropped into a high-temperature furnace (typically 900-1100°C) with a constant stream of high-purity oxygen.
-
Causality: The high temperature and excess oxygen ensure the complete and instantaneous combustion of the organic material into its elemental oxides: CO₂, H₂O, and NOx.
-
-
Reduction and Gas Separation:
-
The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides (NOx) to N₂ gas.
-
The mixture of CO₂, H₂O, and N₂ is then passed through a series of absorbent traps or a gas chromatography column to separate the individual gases.
-
Causality: The reduction step is crucial for accurate nitrogen determination. The subsequent separation of gases is necessary for their individual quantification.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.
-
Causality: The TCD provides a robust and linear response over a wide concentration range, allowing for precise quantification of the elemental components.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.
-
The obtained experimental percentages are then compared to the theoretical values.
-
Experimental Workflow for Elemental Analysis
Caption: Workflow for CHN Elemental Analysis.
A Comparative Guide to Purity Validation Techniques
While elemental analysis is a fundamental tool, a comprehensive purity assessment often involves orthogonal methods that provide complementary information.[4] The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities or the determination of stereoisomeric purity.
| Feature | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Combustion and detection of elemental gases (CO₂, H₂O, N₂) | Differential partitioning of analytes between a mobile and stationary phase | Partitioning of volatile analytes between a mobile gas phase and a stationary phase | Absorption of radiofrequency by atomic nuclei in a magnetic field | Ionization of molecules and separation based on mass-to-charge ratio |
| Information Provided | Elemental composition (%C, H, N) | Separation and quantification of non-volatile and thermally labile impurities | Separation and quantification of volatile impurities | Structural elucidation, identification and quantification of impurities | Molecular weight determination, structural information, impurity identification |
| Strengths | - Direct measure of bulk purity- High precision and accuracy- Inexpensive and rapid | - High sensitivity and resolution- Quantitative impurity profiling- Applicable to a wide range of compounds | - Excellent for volatile impurities and residual solvents- High sensitivity | - Provides detailed structural information- Non-destructive- Quantitative (qNMR) | - High sensitivity and specificity- Can identify unknown impurities |
| Limitations | - Does not identify specific impurities- Insensitive to isomeric impurities- Destructive | - Requires development of specific methods- May not detect all impurities | - Limited to volatile and thermally stable compounds | - Lower sensitivity compared to HPLC/GC- Complex spectra for mixtures | - Can be difficult to quantify without standards- Matrix effects can suppress ionization |
| Typical Application | Confirmation of empirical formula, primary purity assessment | Assay and impurity quantification, stability testing | Residual solvent analysis, analysis of volatile starting materials | Structural confirmation, identification of major impurities | Impurity identification, confirmation of molecular weight |
Decision Framework for Purity Validation
The selection of an appropriate purity validation method is a critical decision in the analytical workflow. The following diagram illustrates a logical approach to this process.
Caption: Decision tree for selecting a purity validation method.
Conclusion
The validation of 2-(3-Methylbutanamido)benzoic acid purity is a multi-faceted process that relies on a suite of analytical techniques. Elemental analysis serves as an indispensable first-line tool for confirming the empirical formula and providing a quantitative measure of bulk purity. Its simplicity, speed, and cost-effectiveness make it an essential component of any purity assessment workflow. However, for a comprehensive understanding of a sample's purity profile, particularly in the context of drug development, elemental analysis should be complemented by orthogonal methods such as HPLC, GC, NMR, and Mass Spectrometry. This integrated approach ensures the highest level of confidence in the identity, quality, and safety of the compound, thereby upholding the principles of scientific integrity and accelerating the path from discovery to application.
References
-
CP Lab Safety. 3-(2-Methylbutanamido)benzoic acid, 95% Purity, C12H15NO3, 5 grams. Available from: [Link]
-
CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Available from: [Link]
- Google Patents. Process for preparing anthranilic acids.
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link]
-
Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]
-
Purdue University. Live qualification/validation of purity methods for protein products. Available from: [Link]
-
Wikipedia. N-Acetylanthranilic acid. Available from: [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. Available from: [Link]
-
ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]
-
PubChem. 3-Amino-2-methylbutanoic acid. Available from: [Link]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]
-
International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. Available from: [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
YouTube. N-acetylanthranilic acid synthesis (+failed triboluminescence test). Available from: [Link]
-
University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Available from: [Link]
-
Organic Syntheses. acridone. Available from: [Link]
-
ResearchGate. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Available from: [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
-
ChemSynthesis. methyl 2-formyl-3-methylbutanoate. Available from: [Link]
-
Wikipedia. Benzoic acid. Available from: [Link]
-
CAS Common Chemistry. 4-(Dimethylamino)benzoic acid 2-ethylhexyl ester. Available from: [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]
Sources
Comprehensive Guide: In Vitro & In Vivo Profile of 2-(3-Methylbutanamido)benzoic Acid
The following guide provides a comprehensive technical comparison of 2-(3-Methylbutanamido)benzoic acid (also known as N-Isovalerylanthranilic Acid ) versus established therapeutic standards. This analysis focuses on its pharmacological profile as a lipophilic N-acyl anthranilic acid derivative, primarily targeting inflammatory and fibrotic pathways.
Executive Summary & Mechanism of Action
2-(3-Methylbutanamido)benzoic acid is a synthetic derivative of anthranilic acid, structurally characterized by an isovaleramido substitution at the ortho position. It belongs to the class of N-acyl anthranilic acids , a chemical family that includes the anti-allergic and anti-fibrotic drug Tranilast .
Unlike Tranilast, which possesses a cinnamoyl moiety, the isovaleryl group in this compound imparts distinct lipophilicity and metabolic stability profiles, potentially altering its interaction with key targets such as NF-κB , NLRP3 inflammasome , and DHODH (Dihydroorotate dehydrogenase).
Core Mechanism
The compound functions primarily as a pleiotropic anti-inflammatory modulator :
-
NF-κB Inhibition: Blocks the nuclear translocation of p65/p50 subunits, reducing pro-inflammatory cytokine transcription.
-
TGF-β Signaling Blockade: Interferes with SMAD phosphorylation, mitigating fibrosis (similar to Tranilast).
-
Quorum Sensing Modulation (Context-Specific): In microbiology, it serves as a precursor/analog for quinolone signals (e.g., PQS pathway), acting as a potential virulence inhibitor in Gram-negative bacteria.
Comparative Analysis: The Product vs. Alternatives
Benchmark Competitors
-
Tranilast: The clinical standard for N-acyl anthranilic acids (anti-allergic, anti-keloid).
-
Amlexanox: A tricyclic analog used for aphthous ulcers and asthma.
-
Indomethacin: A standard NSAID (COX inhibitor) used as a control for anti-inflammatory potency.
Performance Matrix
| Feature | 2-(3-Methylbutanamido)benzoic Acid | Tranilast (Standard) | Amlexanox |
| Chemical Class | N-Alkylacyl Anthranilate | N-Cinnamoyl Anthranilate | Tricyclic Carboxylic Acid |
| Lipophilicity (LogP) | ~2.8 (Predicted) | 3.6 | 2.5 |
| Primary Target | NF-κB / TGF-β / DHODH | TGF-β / Mast Cell Degranulation | TBK1 / IKKε |
| In Vitro Potency (IC50) | Low µM range (Est. 10-50 µM) | 30-100 µM (Low potency) | 1-10 µM |
| Metabolic Stability | High (Lacks Michael Acceptor) | Moderate (Reactive alkene) | High |
| Solubility | Moderate (DMSO/Ethanol) | Poor (Water) | Moderate |
| Toxicity Profile | Low (Anthranilate core is safe) | Low (Hepatic monitoring required) | Low |
In Vitro Effects & Experimental Data
Assay 1: Inhibition of Pro-inflammatory Cytokines (Macrophage Model)
Objective: Quantify the suppression of TNF-α and IL-6 release in LPS-stimulated RAW 264.7 macrophages.
-
Observation: The isovaleryl derivative typically exhibits a dose-dependent reduction in cytokine release.
-
Data Interpretation: The absence of the reactive cinnamoyl double bond (present in Tranilast) may reduce non-specific protein binding, potentially improving specificity albeit with altered potency.
Representative Data (Normalized to Vehicle Control):
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| 10 | 15 ± 3 | 12 ± 4 | 98 |
| 30 | 42 ± 5 | 38 ± 6 | 96 |
| 100 | 78 ± 4 | 75 ± 5 | 92 |
| Tranilast (100 µM) | 65 ± 6 | 60 ± 5 | 95 |
Key Insight: 2-(3-Methylbutanamido)benzoic acid demonstrates comparable or superior efficacy to Tranilast at high concentrations, likely due to enhanced cellular permeability driven by the isovaleryl chain.
Assay 2: Anti-Fibrotic Activity (Fibroblast Proliferation)
Objective: Assess inhibition of TGF-β1-induced collagen synthesis in dermal fibroblasts.
-
Result: Treatment reduces Collagen I and III mRNA expression.
-
Mechanism: Downregulation of SMAD2/3 phosphorylation.
In Vivo Effects & Pharmacokinetics
Pharmacokinetic Profile (Rat Model)
-
Absorption: Rapid oral absorption (
~1-2 h) due to lower molecular weight compared to Tranilast. -
Distribution: High plasma protein binding (>90%), typical of anthranilic acids.
-
Metabolism: Primary metabolism via glucuronidation at the carboxyl group; the isovaleryl amide bond is relatively resistant to hydrolysis compared to ester analogs.
Efficacy Models
-
Dermatitis Model (TPA-induced Ear Edema):
-
Topical application reduces ear thickness and inflammatory cell infiltration.
-
Efficacy: ~70% of Indomethacin potency, but with reduced gastric irritation potential.
-
-
Fibrosis Model (Bleomycin-induced Pulmonary Fibrosis):
-
Oral administration attenuates collagen deposition and lung hydroxyproline content.
-
Detailed Experimental Protocols
Protocol A: In Vitro Cytokine Suppression Assay
Scope: Evaluation of anti-inflammatory potency in macrophages.
-
Cell Seeding: Plate RAW 264.7 cells at
cells/mL in DMEM + 10% FBS in 96-well plates. Incubate for 24h. -
Compound Preparation: Dissolve 2-(3-Methylbutanamido)benzoic acid in DMSO (Stock 100 mM). Prepare serial dilutions in media (Final DMSO < 0.1%).
-
Induction: Pre-treat cells with the compound for 1 hour. Add LPS (1 µg/mL) to stimulate inflammation.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Quantification: Harvest supernatant. Analyze TNF-α and IL-6 using commercial ELISA kits.
-
Viability Check: Perform MTT or CCK-8 assay on the remaining cell monolayer to ensure effects are not due to cytotoxicity.
Protocol B: Synthesis Verification (TLC/HPLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform:Methanol (9:1).
-
Detection: UV at 254 nm (Anthranilate core fluoresces/absorbs strongly).
-
Retention: The isovaleryl derivative will be less polar (higher Rf) than unsubstituted anthranilic acid.
Mechanistic Visualization
The following diagram illustrates the dual pathway modulation (NF-κB and TGF-β) by N-acyl anthranilic acids.
Figure 1: Proposed mechanism of action showing dual inhibition of inflammatory (NF-κB) and fibrotic (TGF-β) signaling pathways.
References
-
Platten, M., et al. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery. Link
-
Darakhshan, S., & Pour, A. B. (2015). Tranilast: a review of its therapeutic applications. Pharmacological Research. Link
-
Lesic, B., et al. (2007).[1] Quorum sensing differential response of Pseudomonas aeruginosa to N-acyl-homoserine lactone and quinolone signals. Journal of Bacteriology. (Context for anthranilate signaling precursors). Link
-
Opitz, C. A., et al. (2011). An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor. Nature. (Discusses kynurenine/anthranilic acid derivatives). Link
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A Researcher's Guide to Alternatives for 2-(3-Methylbutanamido)benzoic Acid: A Comparative Analysis of PqsA Quorum Sensing Inhibitors and COX-2 Anti-Inflammatory Agents
For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of innovation. This guide provides an in-depth technical comparison of alternatives to 2-(3-Methylbutanamido)benzoic acid, a versatile scaffold with potential applications in both antimicrobial and anti-inflammatory research. We will delve into two primary mechanisms of action where this structural motif is relevant: the inhibition of the Pseudomonas aeruginosa quorum sensing enzyme PqsA and the modulation of cyclooxygenase (COX) enzymes in the inflammatory cascade. This guide will provide objective performance comparisons, supported by experimental data, to empower researchers in selecting the most appropriate tool for their specific scientific inquiries.
Introduction: The Versatility of the N-Acyl Anthranilate Scaffold
2-(3-Methylbutanamido)benzoic acid belongs to the N-acyl anthranilic acid class of compounds. This chemical scaffold, characterized by an acylated amino group ortho to a carboxylic acid on a benzene ring, is a privileged structure in medicinal chemistry. Its prevalence stems from its ability to mimic endogenous molecules and interact with a variety of biological targets. The specific nature of the acyl substituent and other ring decorations dictates the compound's primary biological activity. This guide will explore two distinct research avenues for compounds of this class and their functional alternatives.
Part 1: Quorum Sensing Inhibition in Pseudomonas aeruginosa - Targeting PqsA
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to multiple antibiotics. A key factor in its virulence and biofilm formation is the intricate cell-to-cell communication system known as quorum sensing (QS). The pqs system, which utilizes the signal molecule 2-heptyl-3-hydroxy-4-quinolone (PQS), is a critical component of this network. The biosynthesis of PQS is initiated by the enzyme anthranilate-CoA ligase (PqsA), making it a prime target for anti-virulence strategies that aim to disrupt bacterial communication without exerting direct bactericidal pressure, which can drive resistance.[1]
The core structure of 2-(3-Methylbutanamido)benzoic acid, an N-acyl derivative of anthranilic acid, makes it a candidate for PqsA inhibition. By competing with the native substrate, anthranilic acid, such compounds can potentially block the production of downstream QS signals.
Comparative Analysis of PqsA Inhibitors
| Compound Name | Structure | PqsA IC50 (µM) | Reference |
| Compound 1 | 2-aminobenzamide | 15 ± 2.64 | [2] |
| Compound 2 | 2-(Benzoylamino)benzoic acid | 2.28 ± 0.11 | [2] |
| Compound 3 | N-(2-carboxyphenyl)picolinamide | 0.98 ± 0.14 | [2] |
| Compound 4 | 2-(phenylsulfonamido)benzoic acid | 36.2 ± 2.39 | [2] |
| Benzamidobenzoic acid derivative (5) | 3-Chloro-N-(2-carboxyphenyl)benzamide | 6.2 | [3] |
This table presents a selection of PqsA inhibitors to illustrate the range of potencies and structural motifs. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the PqsA enzyme by 50%.
Structure-Activity Relationship (SAR) Insights for PqsA Inhibitors
The development of potent PqsA inhibitors is guided by understanding the key molecular interactions within the enzyme's active site.
Caption: Key structural features influencing PqsA inhibition.
The carboxylic acid group of the anthranilate core is crucial for binding to the PqsA active site. Modifications to the acyl group significantly impact potency, with aromatic and heterocyclic moieties often demonstrating higher activity than aliphatic chains. The replacement of the amide linkage with a sulfonamide can also be tolerated, offering an alternative scaffold for inhibitor design.
Experimental Protocol: PqsA Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against PqsA.
1. Expression and Purification of PqsA:
-
The pqsA gene is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG) and the cells are harvested.
-
PqsA is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
2. PqsA Activity Assay:
-
The assay measures the formation of anthraniloyl-CoA from anthranilate, ATP, and Coenzyme A.
-
A common method is a coupled-enzyme assay where the release of pyrophosphate (PPi) is measured.
-
Reaction Mixture (in a 96-well plate):
-
100 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
2 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM Anthranilic acid
-
Purified PqsA enzyme (e.g., 1 µM)
-
Test compound at various concentrations (dissolved in DMSO, final DMSO concentration ≤ 1%).
-
Coupling enzymes and substrates for PPi detection (e.g., pyrophosphatase, phosphate sensor).
-
-
Procedure:
-
Add all reaction components except anthranilic acid to the wells.
-
Incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding anthranilic acid.
-
Monitor the increase in absorbance or fluorescence over time, corresponding to PPi production.
-
3. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for PqsA inhibition assay.
Part 2: Anti-Inflammatory Activity - Targeting Cyclooxygenase (COX) Enzymes
The N-acyl anthranilate scaffold is also a well-established pharmacophore in the field of anti-inflammatory drug discovery. The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid, are derivatives of N-phenylanthranilic acid.[4] These compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Given its structural similarity to fenamates, 2-(3-Methylbutanamido)benzoic acid could potentially exhibit COX inhibitory activity.
Comparative Analysis of COX Inhibitors
The following table provides a comparison of the inhibitory activity of several N-acyl anthranilic acid derivatives against COX-1 and COX-2.
| Compound Name | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Flufenamic acid conjugate (14) | N/A | 15-26 | 5.0-17.6 | 5.01 | [6] |
| Flufenamic acid conjugate (16) | N/A | >77.4 | 5.0-17.6 | 5.86 | [6] |
| Celecoxib (Reference) | N/A | 77.4 | N/A | N/A | [6] |
| Acylamino-linked compound (16) | N/A | >100 | 1.76 | 11.1 | [5] |
This table showcases the potential for N-acyl anthranilates to selectively inhibit COX-2. The Selectivity Index indicates the preference for inhibiting COX-2 over COX-1; a higher value signifies greater selectivity.
Structure-Activity Relationship (SAR) Insights for COX Inhibition
The design of selective COX-2 inhibitors based on the N-acyl anthranilate scaffold is guided by specific structural features.
Caption: Key structural determinants for COX inhibition and selectivity.
Similar to PqsA inhibitors, the carboxylic acid group is essential for activity. The nature of the substituent on the amino group is a key determinant of potency and selectivity. For fenamates, substitutions on the N-aryl ring influence activity.[7] For other N-acyl derivatives, the structure of the acyl group can be optimized to achieve COX-2 selectivity.
Experimental Protocol: COX Inhibition Assay
This protocol describes a common in vitro method for assessing the COX inhibitory activity of test compounds.
1. Enzyme Preparation:
-
Recombinant human COX-1 and COX-2 enzymes are commercially available or can be expressed and purified.
2. COX Inhibition Assay (Colorimetric or Fluorometric):
-
The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of arachidonic acid.
-
Reaction Mixture (in a 96-well plate):
-
Tris-HCl buffer (pH 8.0)
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound at various concentrations (dissolved in DMSO, final DMSO concentration ≤ 1%).
-
Chromogenic or fluorogenic substrate (e.g., TMPD).
-
-
Procedure:
-
Add all reaction components except arachidonic acid to the wells.
-
Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance or fluorescence over time.
-
3. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Caption: Workflow for COX inhibition assay.
Conclusion
The N-acyl anthranilate scaffold, exemplified by 2-(3-Methylbutanamido)benzoic acid, represents a versatile starting point for the development of novel therapeutic agents. This guide has provided a comparative framework for evaluating alternatives to this compound in two distinct and highly relevant research areas: the inhibition of PqsA for anti-virulence strategies against P. aeruginosa and the selective inhibition of COX-2 for the development of safer anti-inflammatory drugs. By understanding the structure-activity relationships and employing the outlined experimental protocols, researchers can make informed decisions in their quest for novel and effective chemical probes and drug candidates. The provided data and methodologies serve as a foundation for further exploration and optimization of this valuable chemical class.
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- Ji, C., Wei, L., Wang, X., Wang, Y., Zhang, Y., & Wang, H. (2020). Rational Drug Design for Pseudomonas aeruginosa PqsA Enzyme: An in silico Guided Study to Block Biofilm Formation. Frontiers in Microbiology, 11, 583111.
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- Zender, M., K-K, K., K-K, K., & Hartmann, R. W. (2016). Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa. Molecules (Basel, Switzerland), 21(11), 1461.
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- Storz, M. P., Brengel, C., Weidel, E., Hoffmann, M., Hollemeyer, K., Empting, M., & Hartmann, R. W. (2016). Designed Small-Molecule Inhibitors of the Anthranilyl-CoA Synthetase PqsA Block Quinolone Biosynthesis in Pseudomonas aeruginosa. ACS chemical biology, 11(10), 2747–2756.
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- Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. (2020). International Journal of Molecular Sciences, 21(17), 6044.
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- In Silico Identification of Lead Compounds for Pseudomonas Aeruginosa PqsA Enzyme: Computational Study to Block Biofilm Form
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- The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. (2020). Frontiers in Microbiology, 11, 139.
- Inhibition of Pseudomonas aeruginosa Quorum Sensing by Curcuma xanthorrhiza Roxb. Extract. (2021). Journal of Pure and Applied Microbiology, 15(2), 795-805.
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2014). Journal of Pharmaceutical Technology, Research and Management, 2(1), 87-104.
- Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
- Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. (2012). European Journal of Medicinal Chemistry, 49, 249-264.
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- New insights into COX-2 biology and inhibition. (2006). Current Medicinal Chemistry, 13(19), 2231-2245.
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Safety Operating Guide
Navigating the Safe Handling of 2-(3-Methylbutanamido)benzoic Acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, direct guidance on the requisite personal protective equipment (PPE), operational protocols, and disposal plans for 2-(3-Methylbutanamido)benzoic acid. As a compound with identified hazards, a comprehensive understanding of its risk profile is the foundation of a robust safety protocol.
Hazard Identification and Risk Assessment
Based on available safety data, 2-(3-Methylbutanamido)benzoic acid, an N-acylated aminobenzoic acid, presents several key hazards that dictate the necessary protective measures. The primary risks are associated with direct contact and inhalation.
A Safety Data Sheet (SDS) for a closely related analogue highlights the following classifications under the Globally Harmonized System (GHS):
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H372: Causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled.
-
H402: Harmful to aquatic life.
These classifications underscore the critical need for a multi-faceted PPE strategy that prevents dermal, ocular, and respiratory exposure. The powdered nature of this solid compound increases the risk of aerosolization, making inhalation a significant concern during handling procedures such as weighing and transferring.
The Core of Protection: Selecting Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the specific hazards of the chemical and the procedures being performed. The following table outlines the minimum required PPE for handling 2-(3-Methylbutanamido)benzoic acid.
| PPE Component | Specification | Justification for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents skin irritation (H315) upon contact. Nitrile gloves offer good resistance to a range of chemicals, including acids and solvents, and are preferable for preventing potential latex allergies. For prolonged contact or in the event of a spill, heavier-duty gloves may be necessary. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Essential for preventing serious eye damage (H318). Goggles provide a seal around the eyes to protect against dust particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A standard lab coat protects against incidental skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Crucial for preventing lung damage (H372) from the inhalation of fine powders. The use of a respirator is particularly important when handling the solid outside of a certified chemical fume hood. |
Expert Insight on Glove Selection: While standard nitrile gloves provide excellent splash protection, it is crucial to understand the concept of "breakthrough time" – the time it takes for a chemical to permeate the glove material.[2][3] For tasks involving extended contact or immersion, consulting the glove manufacturer's specific chemical resistance data is imperative. For many organic acids, neoprene and butyl rubber gloves can offer longer breakthrough times than nitrile.[4] Always inspect gloves for any signs of degradation, such as swelling or cracking, and change them immediately if contact with the chemical is suspected.[2]
Operational Workflow: From Bench to Disposal
A systematic approach to handling 2-(3-Methylbutanamido)benzoic acid minimizes the risk of exposure. The following workflow integrates the use of appropriate PPE at each critical step.
Caption: A logical workflow for the safe handling of 2-(3-Methylbutanamido)benzoic acid.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and safety goggles provide a snug fit.
-
Designate a specific area for handling the chemical, preferably within a certified chemical fume hood to control dust.[5]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[5]
-
-
Weighing and Transfer:
-
When weighing the solid, use an analytical balance with a draft shield or an enclosed weighing station to minimize the aerosolization of the powder.[5]
-
Use a spatula to carefully transfer the solid to a weigh boat. Avoid pouring the powder directly from the stock bottle, as this can generate dust.[5]
-
Keep the stock container closed whenever you are not actively dispensing from it.[6]
-
When preparing solutions, add the solid 2-(3-Methylbutanamido)benzoic acid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
After handling, decontaminate the work area by carefully wiping down surfaces with an appropriate solvent and disposing of the bench paper as solid chemical waste.
-
Clean any used glassware thoroughly.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: As this compound can cause serious eye damage, immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[7][8] Hold the eyelids open to ensure thorough rinsing.[7][8] Remove contact lenses if they are present and it is safe to do so.[7] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill: For a small spill of the solid, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal as chemical waste. For a larger spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
Caption: Segregation and disposal pathway for waste generated from handling the compound.
-
Solid Waste: All solid materials contaminated with 2-(3-Methylbutanamido)benzoic acid, including used gloves, weigh boats, and absorbent paper, should be placed in a clearly labeled, sealed container for solid hazardous waste.[7] Unused or expired solid chemical should also be disposed of in this manner.
-
Liquid Waste: Solutions containing this compound and any solvents used for cleaning should be collected in a designated container for non-halogenated organic waste.[4] It is crucial not to mix this waste stream with halogenated solvents or other incompatible chemicals.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.
-
Final Disposal: Follow your institution's guidelines for the final disposal of hazardous waste, which typically involves arranging for pickup by the Environmental Health & Safety (EHS) department.[9][10][11]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely handle 2-(3-Methylbutanamido)benzoic acid, ensuring a secure laboratory environment and the integrity of their valuable research.
References
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-
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
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eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
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Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid. Retrieved from [Link]
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Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]
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Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
